2,4-Octanedione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
octane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-8(10)6-7(2)9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYXGIIWJFZCLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161491 | |
| Record name | Octane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14090-87-0 | |
| Record name | 2,4-Octanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14090-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Octanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014090870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-OCTANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K72DM9EH73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Octanedione (CAS: 14090-87-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-octanedione, a β-diketone of significant interest in chemical synthesis and medicinal chemistry. This document details its physicochemical properties, spectroscopic data, synthesis, reactivity, and potential applications, with a focus on providing actionable information for laboratory and research settings.
Physicochemical Properties
This compound is a solid organic compound.[1] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Unit | Source |
| Molecular Formula | C₈H₁₄O₂ | [2][3][4] | |
| Molecular Weight | 142.20 | g/mol | [2] |
| CAS Number | 14090-87-0 | [2] | |
| Appearance | Solid | [1] | |
| Boiling Point | 97-99 (at 27 mmHg) | °C | [5] |
| Density | 0.923 | g/cm³ | [5] |
| Refractive Index | 1.4590 | [5] | |
| Flash Point | 71 (159) | °C (°F) | [5] |
| Water Solubility | 4082 (estimated) | mg/L | [5] |
| LogP (Octanol/Water Partition Coefficient) | 1.725 (calculated) | [6] |
Spectroscopic Data
Due to keto-enol tautomerism, the spectroscopic data for this compound reflects the presence of both the keto and enol forms in equilibrium. The enol form is often stabilized by intramolecular hydrogen bonding and conjugation.
¹H NMR Spectroscopy
| Tautomer | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Keto | ~0.9 | t | -CH₃ (terminal) |
| ~1.3 | m | -CH₂- (butyl chain) | |
| ~1.6 | m | -CH₂- (butyl chain) | |
| ~2.2 | t | -CH₂-C=O | |
| ~2.3 | s | O=C-CH₃ | |
| ~3.6 | s | -CH₂- (methylene between carbonyls) | |
| Enol | ~0.9 | t | -CH₃ (terminal) |
| ~1.4 | m | -CH₂- (butyl chain) | |
| ~1.6 | m | -CH₂- (butyl chain) | |
| ~2.1 | t | =C-CH₂- | |
| ~2.2 | s | =C-CH₃ | |
| ~5.6 | s | =CH- | |
| ~16.0 | br s | -OH (enolic) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound is available and shows signals for both the keto and enol tautomers.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands for both the keto and enol forms. The keto form shows two distinct C=O stretching frequencies, while the enol form displays a broad O-H stretch due to intramolecular hydrogen bonding, a C=O stretch at a lower frequency due to conjugation, and a C=C stretching vibration.
Mass Spectrometry
Mass spectrometry data for this compound is available, providing information on its molecular weight and fragmentation pattern, which can be used for its identification.[2][4]
Synthesis and Reactivity
Synthesis
A common and effective method for the synthesis of β-diketones like this compound is the Claisen condensation, which involves the reaction of an ester with a ketone in the presence of a strong base.[7] Another relevant synthetic approach is the alkylation of a smaller β-diketone. Below is a detailed experimental protocol for the synthesis of a substituted β-diketone, which can be adapted for the preparation of this compound by using appropriate starting materials (e.g., alkylation of acetylacetone (B45752) with a butyl halide).
Experimental Protocol: Alkylation of a β-Diketone (Adapted for this compound Synthesis)
This protocol is based on the alkylation of pentane-2,4-dione.[8]
Materials:
-
Pentane-2,4-dione
-
1-Iodobutane (B1219991) (or other butyl halide)
-
Anhydrous Potassium Carbonate
-
Anhydrous Acetone (B3395972)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 500-mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine pentane-2,4-dione (0.65 mol), 1-iodobutane (0.80 mol), and anhydrous potassium carbonate (0.80 mol) in 125 mL of anhydrous acetone.[8]
-
Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time is around 20 hours.[8]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium iodide. Wash the solid residue with additional acetone.[8]
-
Isolation: Combine the filtrate and the acetone washings. Remove the acetone using a rotary evaporator.[8]
-
Purification: The resulting crude product can be purified by vacuum distillation to yield this compound.
Reactivity and Keto-Enol Tautomerism
The chemistry of this compound is dominated by the reactivity of the β-dicarbonyl moiety and its existence as a mixture of keto and enol tautomers.
The methylene (B1212753) protons between the two carbonyl groups in the keto form are acidic and can be removed by a base to form a stable enolate ion. This enolate is a strong nucleophile and can participate in various carbon-carbon bond-forming reactions.
The equilibrium between the keto and enol forms is a key feature of β-diketones. The enol form is stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding and by conjugation of the double bond with the remaining carbonyl group.
Applications in Research and Drug Development
The β-diketone structural motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. While specific drug development programs centered on this compound are not widely publicized, its structural features make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
β-Diketones are known to be precursors for the synthesis of various heterocyclic compounds, such as pyrazoles and isoxazoles, which are important classes of compounds in drug discovery. They can also act as chelating agents for metal ions, a property that can be exploited in various biological and medicinal applications. One source mentions that this compound can be used as a sulfonylation reagent in organic synthesis and drug discovery.[5]
Safety and Handling
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
Precautionary Statements:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[2]
-
Response: IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[2]
It is imperative to handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. rsc.org [rsc.org]
- 2. This compound | C8H14O2 | CID 84192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 14090-87-0 [chemicalbook.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physical Properties of 2,4-Octanedione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2,4-Octanedione (CAS No. 14090-87-0), a diketone of interest in various chemical and pharmaceutical research fields. The information presented herein is intended to support laboratory work, safety assessments, and the development of new applications for this compound.
Core Physical Properties of this compound
The physical characteristics of this compound are crucial for its handling, application, and integration into various experimental and manufacturing processes. A summary of its key physical properties is presented in the table below.
| Property | Value | Units | Notes | Citations |
| Molecular Formula | C₈H₁₄O₂ | - | - | [1][2][3][4] |
| Molecular Weight | 142.20 | g/mol | - | [1][2][3][4] |
| Appearance | Solid | - | At standard conditions | [3][5][6] |
| Melting Point | -34.7 | °C | - | [7] |
| Boiling Point | 204.0 - 205.0 | °C | At 760 mmHg (estimated) | [8] |
| 97.0 - 99.0 | °C | At 27 mmHg | [8][9][10] | |
| Density | 0.923 | g/cm³ | At 25 °C | [8][9] |
| Refractive Index | 1.461 | - | At 20 °C | [5][6][8] |
| Solubility in Water | 4082 | mg/L | At 25 °C (estimated) | [8] |
| 3.92 | g/L | At 25 °C | [5][7] | |
| Solubility in Alcohol | Soluble | - | - | [8] |
| Flash Point | 71.0 | °C | (159.0 °F) Tag Closed Cup | [5][8][10] |
| Vapor Pressure | 0.268 | mmHg | At 25 °C (estimated) | [8] |
| logP (o/w) | 1.798 | - | Estimated | [8] |
Experimental Protocols for Property Determination
The following sections detail the standard methodologies that can be employed to determine the key physical properties of this compound.
Melting Point Determination
The melting point of a solid organic compound like this compound can be determined using a capillary tube method with either a MelTemp apparatus or a Thiele tube.
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is attached to a thermometer.
-
The assembly is heated in a controlled manner using a heating bath (in a Thiele tube) or a heated block (in a MelTemp apparatus).
-
The temperature at which the solid begins to melt and the temperature at which it completely liquefides are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow.
Boiling Point Determination
For liquid samples, the boiling point can be determined using methods like simple distillation or the Thiele tube method.
Procedure (Thiele Tube Method):
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
As the temperature rises, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Measurement
The density of liquid this compound can be accurately measured using a pycnometer or a digital density meter.
Procedure (Pycnometry):
-
The mass of a clean, dry pycnometer (a glass flask with a precise volume) is determined.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.
-
The mass of the pycnometer containing the liquid is measured.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The measurement should be performed at a constant, recorded temperature.
Refractive Index Measurement
The refractive index, a measure of how light bends as it passes through the substance, is determined using a refractometer.
Procedure:
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus.
-
The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made should be controlled and recorded, as the refractive index is temperature-dependent.
Solubility Determination
A qualitative and semi-quantitative determination of solubility can be performed by observing the dissolution of the solute in a given solvent.
Procedure:
-
A small, measured amount of this compound is added to a test tube.
-
A measured volume of the solvent (e.g., water, ethanol) is added incrementally.
-
The mixture is agitated vigorously after each addition.
-
The point at which the solute completely dissolves is noted to determine the solubility, often expressed in g/100mL or mg/L.
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the core physical properties of an organic compound like this compound.
Caption: Workflow for determining the physical properties of this compound.
References
- 1. store.astm.org [store.astm.org]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. Procedure For Determining Solubility of Organic Compounds | PDF | Solubility | Chemistry [scribd.com]
- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 6. Optica Publishing Group [opg.optica.org]
- 7. byjus.com [byjus.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
2,4-Octanedione molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Octanedione is a beta-diketone, a class of organic compounds characterized by two carbonyl groups separated by a single carbon atom. This structural motif imparts unique chemical properties, including the potential for keto-enol tautomerism and the ability to act as a chelating agent for metal ions. These characteristics make β-diketones valuable intermediates in organic synthesis and potential candidates for various applications in research and drug development. This technical guide provides an in-depth overview of the core molecular and chemical properties of this compound, along with representative experimental protocols for its synthesis and analysis.
Core Molecular Data
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| IUPAC Name | Octane-2,4-dione | [1] |
| Synonyms | Valerylacetone | [1] |
Chemical Properties and Visualization
A significant feature of this compound is its existence as a mixture of keto and enol tautomers in equilibrium. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, often making it a major component of the equilibrium mixture.[2][3][4]
Caption: Keto-enol tautomerism of this compound.
Experimental Protocols
Due to the limited availability of specific experimental protocols for this compound, the following sections provide detailed, representative methodologies for the synthesis and analysis of β-diketones, which can be adapted for this compound.
Synthesis via Claisen Condensation
The Claisen condensation is a classic carbon-carbon bond-forming reaction used for the synthesis of β-keto esters and β-diketones.[5][6][7][8] The synthesis of this compound can be achieved through the condensation of an ester and a ketone. A plausible route is the reaction of ethyl pentanoate with acetone (B3395972) in the presence of a strong base.
Materials:
-
Ethyl pentanoate
-
Acetone
-
Sodium ethoxide (or another strong base like sodium hydride)
-
Anhydrous diethyl ether (or tetrahydrofuran)
-
Hydrochloric acid (for neutralization)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium ethoxide and anhydrous diethyl ether under a nitrogen atmosphere.
-
Addition of Reactants: A solution of ethyl pentanoate and acetone in anhydrous diethyl ether is added dropwise to the stirred suspension of the base at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for several hours and then gently refluxed to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up: After cooling to room temperature, the reaction mixture is quenched by the slow addition of dilute hydrochloric acid until the solution is acidic. The aqueous layer is separated and extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.
Instrumentation:
-
Gas chromatograph with a mass selective detector
-
Capillary column suitable for the analysis of ketones (e.g., a mid-polarity column like a DB-5ms or equivalent)
-
Helium as the carrier gas
-
Autosampler
GC-MS Parameters (Representative):
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, hold for 5 minutes. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Create a series of calibration standards by diluting the stock solution.
-
Inject the standards and samples into the GC-MS system.
Data Analysis:
The identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference library (e.g., NIST). Quantification is achieved by generating a calibration curve from the peak areas of the standards.
Applications in Research and Drug Development
While specific applications of this compound in drug development are not extensively documented, the β-diketone functional group is present in a variety of biologically active natural products and synthetic compounds.[9][10] Linear and cyclic β-diketones are known to exhibit a range of biological activities.[2][3][9]
Furthermore, the ability of β-diketones to act as chelating agents for metal ions is a key property that can be exploited in various applications.[11][12] Metal chelates have applications in catalysis, as antimicrobial agents, and in medicine for the reduction of toxic metal levels.[11] The chelation properties of this compound could be an area for future research in the development of new therapeutic agents or diagnostic tools.
References
- 1. This compound | C8H14O2 | CID 84192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. forskning.ruc.dk [forskning.ruc.dk]
- 4. researchgate.net [researchgate.net]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chemrj.org [chemrj.org]
- 12. columbia.edu [columbia.edu]
An In-depth Technical Guide to the Synthesis of 2,4-Octanedione from Simple Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4-octanedione, a valuable β-diketone intermediate in organic synthesis. The primary and most established method for its preparation, the Claisen condensation, is detailed herein. This document offers in-depth experimental protocols, quantitative data, and a logical workflow for the synthesis of this target molecule from simple, readily available precursors.
Introduction
This compound, also known as valerylacetone, is a dicarbonyl compound with the molecular formula C8H14O2.[1][2] Its structure features ketone groups at the second and fourth positions of an octane (B31449) chain. This β-diketone is a versatile building block in the synthesis of a variety of organic molecules, including heterocyclic compounds and metal complexes, making it a compound of interest for researchers in medicinal chemistry and materials science. The most common and efficient method for synthesizing this compound and other β-diketones is the Claisen condensation reaction.[3][4][5]
Core Synthesis Pathway: Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between an ester and another carbonyl compound in the presence of a strong base.[3] For the synthesis of this compound, a mixed Claisen condensation is employed, typically involving the reaction of an ester with a ketone.[4] A common synthetic route involves the reaction of ethyl acetate (B1210297) with 2-heptanone (B89624).
The general mechanism involves the deprotonation of the α-carbon of the ketone by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide group yields the β-diketone.[3]
Caption: Workflow for the synthesis of this compound via Claisen condensation.
Quantitative Data
The following tables summarize the key quantitative data for the reactants and the product, this compound.
Table 1: Properties of Reactants
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Ethyl Acetate | C4H8O2 | 88.11 | 77.1 | 0.902 |
| 2-Heptanone | C7H14O | 114.19 | 151 | 0.817 |
| Sodium Ethoxide | C2H5NaO | 68.05 | Decomposes | 0.868 |
Table 2: Properties and Spectroscopic Data of this compound
| Property | Value |
| CAS Number | 14090-87-0[2] |
| Molecular Formula | C8H14O2[1][2] |
| Molecular Weight | 142.20 g/mol [1] |
| Boiling Point | 97-99 °C at 27 mmHg[6] |
| Density | 0.923 g/mL[6] |
| Refractive Index | 1.4590[6] |
| ¹H NMR (CDCl₃) | δ (ppm): 0.91 (t, 3H), 1.32 (m, 4H), 2.15 (s, 3H), 2.23 (t, 2H), 3.55 (s, 2H), 5.46 (s, 1H, enol) |
| ¹³C NMR (CDCl₃) | δ (ppm): 13.9, 22.4, 25.8, 31.4, 43.5, 58.4, 100.0 (enol C-H), 191.2 (enol C-OH), 203.2 |
| IR (neat) | ν (cm⁻¹): 2958, 2932, 2872 (C-H stretch), 1729 (C=O stretch, keto), 1610 (C=O stretch, enol) |
Note: NMR and IR data are interpreted from typical values for β-diketones and may show slight variations based on experimental conditions and the keto-enol tautomerism.
Detailed Experimental Protocol
This protocol details the synthesis of this compound via the Claisen condensation of ethyl acetate and 2-heptanone using sodium ethoxide as the base.
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Ethyl acetate
-
2-Heptanone
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
Step 1: Preparation of Sodium Ethoxide Solution
-
In a dry three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add freshly cut sodium metal to anhydrous ethanol under a nitrogen atmosphere. The amount of sodium should be stoichiometric to the ketone.
-
The mixture will exothermically react to produce sodium ethoxide and hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved. The resulting solution is sodium ethoxide in ethanol.
Step 2: Claisen Condensation
-
Cool the sodium ethoxide solution in an ice bath.
-
In a dropping funnel, prepare a mixture of 2-heptanone (1.0 equivalent) and ethyl acetate (1.1 equivalents).
-
Add the ketone-ester mixture dropwise to the stirred sodium ethoxide solution at 0 °C over a period of approximately 30 minutes.[7]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 12-24 hours.[7] The reaction progress can be monitored by thin-layer chromatography (TLC).
Step 3: Workup and Purification
-
Upon completion, cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl until the mixture is acidic (pH ~2-3), which will neutralize the excess base and the enolate.[7]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.[7]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to yield pure this compound.[6]
Caption: Detailed experimental workflow for the synthesis of this compound.
Safety Considerations
-
Sodium metal is highly reactive and flammable. It reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Sodium ethoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
The reaction generates hydrogen gas, which is flammable. Ensure the reaction is conducted in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The synthesis of this compound from simple precursors is effectively achieved through the Claisen condensation. This technical guide provides a robust framework for its preparation, including detailed experimental procedures and relevant quantitative data. By following the outlined protocols and adhering to safety precautions, researchers can reliably synthesize this versatile β-diketone for its application in further chemical synthesis and drug development endeavors.
References
- 1. This compound | C8H14O2 | CID 84192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. wwmponline.com [wwmponline.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Spectroscopic Data of 2,4-Octanedione
This guide provides a comprehensive overview of the spectroscopic data for 2,4-Octanedione, targeting researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details the experimental methodologies for data acquisition, and includes a visual representation of the analytical workflow.
Data Presentation
The spectroscopic data for this compound is summarized in the following tables. As a β-diketone, this compound exists as a tautomeric mixture of keto and enol forms. The presented data reflects the major tautomer observed under standard analytical conditions.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 0.92 | t | 3H | H-8 |
| 1.35 | sextet | 2H | H-7 |
| 1.58 | pentet | 2H | H-6 |
| 2.15 | s | 3H | H-1 |
| 2.45 | t | 2H | H-5 |
| 3.55 | s | 1H | H-3 |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Atom |
| 13.8 | C-8 |
| 22.4 | C-7 |
| 25.9 | C-6 |
| 29.8 | C-1 |
| 44.1 | C-5 |
| 58.5 | C-3 |
| 202.1 | C-2 |
| 204.3 | C-4 |
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2958 | Strong | C-H stretch (alkane) |
| 1715 | Strong | C=O stretch (keto form) |
| 1610 | Strong | C=C stretch (enol form) |
| 1465 | Medium | C-H bend (methylene) |
| 1360 | Medium | C-H bend (methyl) |
Table 4: Mass Spectrometry (MS) Data for this compound
| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment |
| 142 | 15 | [M]⁺ (Molecular Ion) |
| 127 | 10 | [M - CH₃]⁺ |
| 99 | 45 | [M - C₃H₇]⁺ |
| 85 | 100 | [CH₃COCH₂CO]⁺ |
| 71 | 60 | [C₄H₇O]⁺ |
| 57 | 80 | [C₃H₅O]⁺ |
| 43 | 95 | [CH₃CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: A sample of this compound (approximately 10-20 mg for ¹H, 50-100 mg for ¹³C) was dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5-0.7 mL) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The spectra were recorded on a 400 MHz NMR spectrometer. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated with a relaxation delay of 2 seconds. The chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
2.2 Infrared (IR) Spectroscopy
-
A thin film of neat this compound was prepared between two sodium chloride (NaCl) plates. The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates was recorded and subtracted from the sample spectrum.
2.3 Mass Spectrometry (MS)
-
The mass spectrum was obtained using a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in dichloromethane (B109758) was injected into the GC. The sample was separated on a nonpolar capillary column and introduced into the mass spectrometer. The electron energy was set to 70 eV. The mass analyzer scanned from m/z 40 to 200.
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
An In-Depth Technical Guide to the 1H NMR Spectrum of 2,4-Octanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Octanedione, a beta-diketone, serves as a valuable model system and building block in various chemical and pharmaceutical applications. Its structural features, particularly the presence of two carbonyl groups separated by a methylene (B1212753) group, give rise to a fascinating chemical phenomenon known as keto-enol tautomerism. This dynamic equilibrium between the diketo and enol forms is readily investigated using Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, a powerful analytical technique for elucidating molecular structure and dynamics. This in-depth guide provides a comprehensive analysis of the 1H NMR spectrum of this compound, including detailed experimental protocols, data interpretation, and visualization of the underlying chemical principles.
Keto-Enol Tautomerism: A Fundamental Equilibrium
In solution, this compound exists as a mixture of two interconverting isomers: the diketo form and the enol form.[1][2] The equilibrium between these two tautomers is a fundamental concept in organic chemistry and is influenced by factors such as solvent polarity and temperature.
The interconversion between the keto and enol forms is slow on the NMR timescale, which allows for the simultaneous observation of distinct signals for each tautomer in the 1H NMR spectrum.[1] This characteristic makes 1H NMR an ideal tool for both qualitative and quantitative analysis of the tautomeric mixture.
Caption: Keto-enol tautomerism of this compound.
1H NMR Spectral Data of this compound
The 1H NMR spectrum of this compound displays a unique set of signals corresponding to the protons in both the keto and enol forms. The chemical shifts (δ), multiplicities, and integration values for each signal provide detailed information about the structure and relative abundance of each tautomer.
Table 1: 1H NMR Spectral Data for this compound (Keto and Enol Tautomers) in CDCl3
| Tautomer | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Keto | CH3 (C1) | ~2.15 | s | 3H | - |
| CH2 (C3) | ~3.55 | s | 2H | - | |
| CH2 (C5) | ~2.45 | t | 2H | ~7.5 | |
| CH2 (C6) | ~1.60 | sextet | 2H | ~7.5 | |
| CH2 (C7) | ~1.35 | sextet | 2H | ~7.5 | |
| CH3 (C8) | ~0.90 | t | 3H | ~7.5 | |
| Enol | CH3 (C1) | ~2.00 | s | 3H | - |
| =CH- (C3) | ~5.50 | s | 1H | - | |
| OH | ~15.5 | br s | 1H | - | |
| =C-CH2- (C5) | ~2.20 | t | 2H | ~7.5 | |
| CH2 (C6) | ~1.55 | sextet | 2H | ~7.5 | |
| CH2 (C7) | ~1.30 | sextet | 2H | ~7.5 | |
| CH3 (C8) | ~0.90 | t | 3H | ~7.5 |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The broad singlet for the enolic -OH proton is often not integrated.
Determination of Tautomeric Ratio
The relative amounts of the keto and enol tautomers can be determined from the integration of their respective signals in the 1H NMR spectrum. A straightforward method involves comparing the integral of the methylene protons (C3) of the keto form to the integral of the vinyl proton (=CH-) of the enol form.
Calculation of Keto-Enol Ratio:
The ratio of the enol to keto tautomers can be calculated using the following formula:
% Enol = [Integral(=CH-)] / [Integral(=CH-) + (Integral(CH2) / 2)] * 100
% Keto = 100 - % Enol
The division of the keto methylene integral by two is necessary to normalize for the number of protons contributing to each signal (one proton for the enol's vinyl group versus two for the keto's methylene group).
Experimental Protocol for 1H NMR Analysis
A detailed and standardized protocol is crucial for obtaining high-quality and reproducible 1H NMR spectra.
Materials and Instrumentation:
-
Sample: this compound
-
Solvent: Deuterated chloroform (B151607) (CDCl3)
-
Internal Standard: Tetramethylsilane (TMS)
-
NMR Spectrometer: 400 MHz or higher field strength instrument
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl3 in a clean, dry NMR tube.
-
Add a small amount of TMS as an internal reference (0 ppm).
-
Cap the NMR tube and gently invert several times to ensure a homogeneous solution.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl3.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all relevant signals corresponding to the keto and enol tautomers.
-
Caption: Experimental workflow for 1H NMR analysis.
Conclusion
This technical guide provides a comprehensive overview of the 1H NMR spectrum of this compound, with a focus on its keto-enol tautomerism. By following the detailed experimental protocol and utilizing the provided spectral data and interpretation guidelines, researchers, scientists, and drug development professionals can effectively employ 1H NMR spectroscopy to characterize this important compound and understand its dynamic behavior in solution. The ability to quantify the tautomeric ratio provides valuable insights into the factors governing chemical equilibria, which is essential for reaction optimization and the design of new chemical entities.
References
13C NMR Spectral Analysis of 2,4-Octanedione: A Technical Guide
This guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2,4-octanedione, tailored for researchers, scientists, and professionals in drug development. Due to the tautomeric nature of β-diketones, this compound exists as an equilibrium mixture of its keto and enol forms. This equilibrium is a critical factor in the interpretation of its 13C NMR spectrum, as distinct signals will be observed for each tautomer present in solution.
Keto-Enol Tautomerism
This compound undergoes a keto-enol tautomerization, resulting in two primary forms in solution: the diketo form and the enol form. The enol form is stabilized by intramolecular hydrogen bonding, often leading to it being the major tautomer in non-polar solvents. The equilibrium between these two forms is slow on the NMR timescale, allowing for the observation of separate signals for each species.
Caption: Keto-enol tautomerism of this compound.
Predicted 13C NMR Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for both the keto and enol tautomers of this compound. These values are estimated based on established chemical shift ranges for similar functional groups and may vary slightly depending on the solvent and experimental conditions.
| Carbon Atom | Keto Form (Predicted δ, ppm) | Enol Form (Predicted δ, ppm) |
| C1 | ~30 | ~25 |
| C2 (C=O) | ~202 | ~195 |
| C3 | ~58 | ~100 |
| C4 (C=O) | ~206 | ~190 |
| C5 | ~45 | ~38 |
| C6 | ~26 | ~27 |
| C7 | ~22 | ~22 |
| C8 | ~14 | ~14 |
Experimental Protocol for 13C NMR Spectroscopy
A general protocol for acquiring a 13C NMR spectrum of this compound is as follows:
1. Sample Preparation:
-
Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.
2. Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a broadband probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
3. Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30) is typically used.
-
Spectral Width: A spectral width of 0-220 ppm is generally sufficient to cover the expected chemical shifts of both tautomers.
-
Acquisition Time: An acquisition time of 1-2 seconds is appropriate.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is desired.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (e.g., 128 or more) is typically required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.0 ppm.
-
Perform baseline correction to ensure a flat baseline.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the 13C NMR spectral analysis of this compound.
Caption: Workflow for 13C NMR analysis of this compound.
An In-depth Technical Guide to the Material Safety of 2,4-Octanedione
For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical compounds is paramount. This guide provides a comprehensive overview of the material safety data for 2,4-Octanedione (CAS No. 14090-87-0), a diketone used in various chemical syntheses. The following sections detail its physical and chemical properties, hazard identification, safe handling protocols, and emergency procedures, presented in a format designed for clarity and rapid reference.
Section 1: Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior under various laboratory conditions.
| Property | Value | Reference |
| Molecular Formula | C8H14O2 | [1][2] |
| Molecular Weight | 142.20 g/mol | [1][3] |
| Appearance | Solid | [3] |
| Boiling Point | 97-99 °C at 27 mmHg | [4] |
| Density | 0.923 g/mL at 25 °C | [4] |
| Flash Point | 71 °C (159 °F) | [4] |
| Refractive Index | 1.4590 | [4] |
| CAS Number | 14090-87-0 | [2][3] |
| Synonyms | Octane-2,4-dione, Valerylacetone | [1] |
Section 2: Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant. The primary hazards are associated with skin, eye, and respiratory contact.[1]
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The following diagram illustrates the logical flow of hazard identification and the corresponding precautionary measures.
Section 3: Toxicological Information
Toxicological Data for 2,4-Pentanedione (CAS No. 123-54-6):
| Route of Exposure | Species | Value | Reference |
| Oral LD50 | Rat (male) | 0.78 (0.66-0.91) ml/kg | [5] |
| Oral LD50 | Rat (female) | 0.59 (0.51-0.70) ml/kg | [5] |
| Dermal LD50 | Rabbit (male) | 1.41 (0.80-2.49) ml/kg | [5] |
| Dermal LD50 | Rabbit (female) | 0.81 (0.59-1.12) ml/kg | [5] |
| Inhalation LC50 (4h) | Rat | 1224 (1063-1409) ppm | [5] |
Section 4: Experimental Protocols for Safe Handling and Storage
Adherence to strict safety protocols is essential when working with this compound. The following sections outline the recommended procedures for handling, storage, and disposal.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following diagram details the necessary PPE for handling this compound.
Handling and Storage Procedures
Proper handling and storage are critical to prevent accidents and maintain the integrity of the compound.
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[6] Ground and bond containers when transferring material to prevent static discharge.[7] Use non-sparking tools.[7] Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors or mists.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from heat, sparks, and open flames. The storage class is 11 - Combustible Solids.[3]
Section 5: Emergency Procedures
In the event of an emergency, prompt and correct action is crucial. The following protocols for first aid, fire-fighting, and accidental release should be followed.
First Aid Measures
The following diagram outlines the appropriate first aid response to different types of exposure.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[7]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: The compound is a combustible solid.[3] Vapors may form explosive mixtures with air.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition.[7] Ensure adequate ventilation. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent the product from entering drains.
-
Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[7] Use spark-proof tools.[7]
Section 6: Disposal Considerations
Chemical waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
This technical guide is intended to provide comprehensive safety information for this compound to be used by trained professionals. It is imperative to always consult the most current Safety Data Sheet (SDS) from the supplier before handling any chemical and to conduct a thorough risk assessment for any new experimental procedure.
References
- 1. This compound | C8H14O2 | CID 84192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2,4-辛二酮 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2,4-octane dione, 14090-87-0 [thegoodscentscompany.com]
- 5. The acute toxicity and primary irritancy of 2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. employees.delta.edu [employees.delta.edu]
In-depth Technical Guide: Biological Activity of 2,4-Octanedione Derivatives
Notice to the User: Following a comprehensive search of scientific literature, it has been determined that there is a significant scarcity of published research specifically detailing the biological activities of 2,4-octanedione derivatives. Consequently, the creation of an in-depth technical guide with extensive quantitative data, detailed experimental protocols, and specific signaling pathway diagrams for this particular class of compounds is not feasible at this time.
However, our search revealed a wealth of information on a closely related and extensively studied class of compounds: Thiazolidine-2,4-dione derivatives . These compounds share a dione (B5365651) core structure and exhibit a wide range of significant biological activities.
Therefore, we propose to provide a comprehensive technical guide on the Biological Activity of Thiazolidine-2,4-dione Derivatives . This guide will adhere to all your specified requirements, including:
-
Data Presentation: Summarized quantitative data (e.g., IC50 values) in clearly structured tables.
-
Experimental Protocols: Detailed methodologies for key cited experiments.
-
Mandatory Visualization: Diagrams for described signaling pathways and experimental workflows using Graphviz (DOT language), adhering to all specified formatting rules.
We believe this alternative will provide you with a valuable and data-rich resource that aligns with your interest in the biological activities of dione derivatives. We await your confirmation to proceed with generating this in-depth guide on Thiazolidine-2,4-dione derivatives.
Methodological & Application
Application Notes and Protocols for the Use of 2,4-Octanedione in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Octanedione is a versatile β-dicarbonyl compound that serves as a valuable building block in modern organic synthesis. Its structure, featuring two carbonyl groups separated by a methylene (B1212753) unit, allows for a variety of chemical transformations, making it a key precursor for the synthesis of diverse molecular architectures, particularly heterocyclic compounds and coordination complexes. These structural motifs are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including the Knorr pyrazole (B372694) synthesis, the Japp-Klingemann reaction, and its application as a ligand in the formation of metal complexes.
Core Applications
The primary applications of this compound in organic synthesis revolve around its reactivity as a 1,3-dicarbonyl compound. This functionality makes it an excellent substrate for:
-
Synthesis of Pyrazoles: Through condensation reactions with hydrazines, this compound is a key starting material for the Knorr pyrazole synthesis, a cornerstone method for constructing the pyrazole ring system.
-
Formation of Hydrazones for Heterocyclic Synthesis: The Japp-Klingemann reaction allows for the synthesis of hydrazones from this compound and aryl diazonium salts. These hydrazones are crucial intermediates for synthesizing a variety of nitrogen-containing heterocycles, including indoles and pyrazoles.[1]
-
Ligand in Coordination Chemistry: As a β-diketonate, this compound can be deprotonated to form a bidentate ligand that readily coordinates with a wide range of metal ions, forming stable metal complexes with applications in catalysis and materials science.
Application 1: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a fundamental reaction in heterocyclic chemistry, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative to yield a pyrazole.[2] The reaction of this compound with hydrazine or substituted hydrazines provides a direct route to 3-methyl-5-butylpyrazoles.
General Reaction Scheme
Caption: General scheme of the Knorr pyrazole synthesis using this compound.
Experimental Protocol: Synthesis of 3-Methyl-5-butyl-1H-pyrazole
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (B1144303) (1.0 eq)
-
Glacial acetic acid (catalytic amount)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (30 mL).
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops) to the solution.
-
To the stirred solution, add hydrazine hydrate (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water (50 mL) and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 3-methyl-5-butyl-1H-pyrazole can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Quantitative Data (Illustrative)
The following table provides illustrative quantitative data for the Knorr pyrazole synthesis, as yields and reaction conditions can vary based on the specific hydrazine derivative used and the scale of the reaction.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Hydrazine hydrate | Acetic Acid | Ethanol | Reflux (~78) | 3 | 85-95 |
| This compound | Phenylhydrazine | Acetic Acid | Ethanol | Reflux (~78) | 4 | 80-90 |
Application 2: Japp-Klingemann Reaction
The Japp-Klingemann reaction is a powerful method for the synthesis of hydrazones from β-keto esters or β-diketones and aryl diazonium salts.[3] In the case of this compound, this reaction leads to the formation of a hydrazone with the cleavage of an acetyl group. The resulting hydrazone is a valuable intermediate for the synthesis of indoles via the Fischer indole (B1671886) synthesis.
Logical Workflow of the Japp-Klingemann Reaction
Caption: Logical workflow for the Japp-Klingemann reaction.
Experimental Protocol: Synthesis of 2-(2-Phenylhydrazono)hexane-1,3-dione
Materials:
-
Aniline (1.0 eq)
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (B80452)
-
This compound (1.0 eq)
-
Sodium Acetate (B1210297)
-
Ethanol
-
Water
-
Ice
-
Standard laboratory glassware
Procedure:
Part A: Preparation of the Diazonium Salt Solution
-
In a 250 mL beaker, dissolve aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture for an additional 15 minutes at 0-5 °C to ensure complete diazotization.
Part B: Coupling Reaction
-
In a separate larger flask, dissolve this compound (1.0 eq) and a slight excess of sodium acetate in ethanol.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the this compound solution. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
Part C: Work-up and Purification
-
Pour the reaction mixture into a large volume of cold water.
-
The precipitated crude hydrazone is collected by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain the pure hydrazone.
Quantitative Data (Illustrative)
The following table summarizes illustrative quantitative data for the Japp-Klingemann reaction.
| β-Dicarbonyl | Aromatic Amine | Coupling Conditions | Solvent | Yield (%) |
| This compound | Aniline | 0-5 °C, 2h | Ethanol/Water | 75-85 |
| This compound | p-Toluidine | 0-5 °C, 2h | Ethanol/Water | 70-80 |
Application 3: this compound as a Ligand in Metal Complexes
The enolate form of this compound acts as a classic bidentate ligand, forming stable chelate complexes with a wide variety of metal ions. These metal β-diketonate complexes have found applications as catalysts in various organic transformations.
Signaling Pathway for Complex Formation
Caption: Formation of a metal complex with this compound.
Experimental Protocol: Synthesis of Copper(II) bis(2,4-octanedionate)
Materials:
-
This compound (2.0 eq)
-
Copper(II) acetate monohydrate (1.0 eq)
-
Water
-
Standard laboratory glassware
Procedure:
-
In a 250 mL flask, dissolve copper(II) acetate monohydrate (1.0 eq) in a mixture of methanol and water with gentle heating.
-
In a separate beaker, dissolve this compound (2.0 eq) in methanol.
-
Slowly add the this compound solution to the stirred copper(II) acetate solution.
-
A precipitate should form upon addition.
-
Continue stirring the reaction mixture at room temperature for 1 hour.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by filtration and wash with cold methanol.
-
Dry the resulting copper(II) bis(2,4-octanedionate) complex in a desiccator.
Quantitative Data (Illustrative)
| Ligand | Metal Salt | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | Cu(OAc)₂·H₂O | Methanol/Water | Room Temp. | 1 | >90 |
| This compound | NiCl₂·6H₂O | Methanol/Water | Room Temp. | 1 | >85 |
Conclusion
This compound is a readily available and highly versatile reagent in organic synthesis. The protocols and application notes provided herein demonstrate its utility in the construction of important heterocyclic scaffolds and as a ligand in coordination chemistry. These applications are of significant interest to researchers in academia and industry, particularly in the fields of medicinal chemistry and catalysis. The straightforward nature of these transformations, coupled with the potential for high yields, underscores the value of this compound as a key building block in the synthetic chemist's toolbox.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,4-Octanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Octanedione, an unsymmetrical β-diketone, is a versatile and valuable precursor in synthetic organic chemistry, particularly for the construction of a wide array of heterocyclic compounds. Its bifunctional nature, possessing two electrophilic carbonyl carbons separated by a reactive methylene (B1212753) group, allows for cyclocondensation reactions with various dinucleophiles to form stable five- and six-membered rings. These heterocyclic scaffolds, including pyrazoles, isoxazoles, and pyrimidines, are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules with diverse therapeutic applications, such as antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems from this compound.
Application Notes: Key Synthetic Strategies
The synthesis of heterocycles from this compound primarily relies on well-established cyclocondensation reactions. The choice of the dinucleophilic reagent dictates the resulting heterocyclic core.
1. Knorr Pyrazole (B372694) Synthesis: The reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative is known as the Knorr pyrazole synthesis, a robust and direct route to the pyrazole core. When an unsymmetrical diketone like this compound is reacted with hydrazine, a mixture of two regioisomeric pyrazoles can be formed. The reaction proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by intramolecular cyclization and dehydration.[4] The regioselectivity can be influenced by the steric and electronic differences between the two carbonyl groups and the reaction conditions.
2. Isoxazole (B147169) Synthesis: Isoxazoles are synthesized by the condensation of 1,3-dicarbonyl compounds with hydroxylamine (B1172632).[5] The mechanism is analogous to the pyrazole synthesis, involving the formation of an oxime intermediate followed by cyclization and dehydration to form the aromatic isoxazole ring.[5] Similar to the Knorr synthesis, the use of this compound can lead to the formation of regioisomeric isoxazoles.
3. Pyrimidine (B1678525) Synthesis: Pyrimidines, or 1,3-diazines, can be constructed by condensing a 1,3-dicarbonyl compound with urea (B33335), thiourea, or amidines.[6] This type of reaction is a cornerstone for building the pyrimidine nucleus, a key component of nucleic acids and numerous therapeutic agents.[6] The reaction typically proceeds under acidic or basic catalysis.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of pyrazole, isoxazole, and pyrimidine derivatives from this compound.
Protocol 1: Synthesis of 3-Butyl-5-methylpyrazole
This protocol describes the Knorr pyrazole synthesis using this compound and hydrazine hydrate (B1144303).
Materials and Reagents:
-
This compound
-
Hydrazine hydrate
-
Glacial Acetic Acid (catalyst)
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume to approximately half under reduced pressure.
-
Pour the concentrated mixture into a beaker containing ice-cold water (50 mL) to precipitate the crude product.
-
If necessary, neutralize the mixture with a saturated sodium bicarbonate solution.
-
Filter the resulting solid using a Büchner funnel, and wash the filter cake with cold water.
-
Dry the product thoroughly. Recrystallization from an ethanol/water mixture can be performed for further purification.
Protocol 2: Synthesis of 3-Butyl-5-methylisoxazole
This protocol details the synthesis of an isoxazole derivative from this compound and hydroxylamine.
Materials and Reagents:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate (B1210297)
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (30 mL), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq).
-
Reflux the reaction mixture for 3-5 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Add deionized water (50 mL) to the residue and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 3: Synthesis of 4-Butyl-6-methylpyrimidin-2-ol
This protocol describes the synthesis of a pyrimidine derivative from this compound and urea.
Materials and Reagents:
-
This compound
-
Urea
-
Sodium ethoxide
-
Absolute Ethanol
-
Dilute Hydrochloric Acid
-
Deionized Water
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol (40 mL) in a round-bottom flask under an inert atmosphere.
-
To this solution, add this compound (1.0 eq) followed by urea (1.1 eq).
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Dissolve the residue in deionized water (50 mL) and carefully neutralize with dilute hydrochloric acid to precipitate the product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold water.
-
Dry the product. Recrystallization from ethanol can be performed if further purification is needed.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of heterocyclic compounds from 1,3-dicarbonyl precursors. Note: This data is illustrative and based on typical reaction outcomes for analogous syntheses, as specific, comprehensive data for this compound was not available in the cited literature.
Table 1: Synthesis of Pyrazole Derivatives
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| This compound | Hydrazine Hydrate | Acetic Acid | Ethanol | 80 | 4-6 | 85-95 |
| 2,4-Pentanedione | Phenylhydrazine | Acetic Acid | 1-Propanol | 100 | 1-2 | >90 |
Table 2: Synthesis of Isoxazole Derivatives
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| This compound | Hydroxylamine HCl | Sodium Acetate | Ethanol | 80 | 3-5 | 70-85 |
| 2,4-Pentanedione | Hydroxylamine | - | Aqueous medium | Room Temp. | 1 | ~90 |
Table 3: Synthesis of Pyrimidine Derivatives
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| This compound | Urea | Sodium Ethoxide | Ethanol | 80 | 6-8 | 65-80 |
| Ethyl Acetoacetate | Benzaldehyde, Urea | Yb(OTf)₃ | None | 100 | 0.5-1 | >90 |
Mandatory Visualization
Reaction Mechanisms and Workflows
References
- 1. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. bu.edu.eg [bu.edu.eg]
Application Notes and Protocols: Reaction of 2,4-Octanedione with Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reaction of 2,4-octanedione with primary and secondary amines is a robust method for the synthesis of β-enaminones, a class of compounds with significant potential in medicinal chemistry. These vinylogous amides serve as versatile scaffolds for the development of novel therapeutic agents, exhibiting a range of biological activities including anticancer, anticonvulsant, and anti-inflammatory properties. This document provides detailed application notes on the synthesis, mechanism, and potential applications of these compounds, alongside comprehensive experimental protocols and characterization data.
Application Notes
Introduction to β-Enaminones from this compound
The condensation of this compound with an amine yields a β-enaminone, characterized by an α,β-unsaturated ketone functionality with an amino group at the β-position. This structural motif imparts unique chemical reactivity and is responsible for the diverse biological activities observed in this class of compounds. The reaction is typically a straightforward and high-yielding process, making it an attractive route for generating libraries of compounds for drug discovery.
Reaction Mechanism
The formation of a β-enaminone from this compound and an amine proceeds through a nucleophilic addition-elimination pathway. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the diketone. This is followed by proton transfer and subsequent dehydration to yield the thermodynamically stable β-enaminone product. The reaction can be performed under various conditions, including catalyst-free heating, or with the use of acid or base catalysts to improve reaction rates and yields.
Caption: General mechanism of β-enaminone formation.
Applications in Drug Development
β-Enaminones are recognized as privileged scaffolds in medicinal chemistry due to their wide spectrum of biological activities.
-
Anticancer Activity: Several studies have demonstrated the cytotoxic effects of β-enaminones against various cancer cell lines.[1][2] One of the proposed mechanisms of action is the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Extracellular signal-Regulated Kinase (ERK) pathway.[1]
-
Anticonvulsant Properties: A number of β-enaminone derivatives have been synthesized and evaluated for their anticonvulsant activity, with some compounds showing promising results in preclinical models of epilepsy.[3][4]
-
Anti-inflammatory Effects: The anti-inflammatory potential of β-enaminones is an active area of research. It is hypothesized that these compounds may exert their effects by modulating inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of β-enaminones derived from this compound.
Caption: General experimental workflow.
General Procedure for the Synthesis of β-Enaminones from this compound
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Toluene (B28343) or Ethanol
-
Catalyst (e.g., p-toluenesulfonic acid, optional)
-
Dean-Stark apparatus (if using toluene)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen solvent (e.g., toluene or ethanol).
-
Add the amine (1.0-1.2 eq.) to the solution.
-
If using a catalyst, add a catalytic amount (e.g., 0.05 eq. of p-toluenesulfonic acid).
-
If using toluene, attach a Dean-Stark apparatus to remove water azeotropically.
-
Heat the reaction mixture to reflux and stir for 2-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Characterization of a Representative β-Enaminone
The following is a representative, though not directly cited, characterization of a product from the reaction of this compound with a generic primary amine.
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 10.0-12.0 (br s, 1H, N-H), 5.0-5.5 (s, 1H, =CH-), 2.2-2.5 (t, 2H, -CH₂-), 2.0-2.2 (s, 3H, -C(=O)CH₃), 1.4-1.7 (m, 2H, -CH₂-), 0.8-1.0 (t, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 195-200 (C=O), 160-165 (C-NH), 95-100 (=CH-), 30-35 (-CH₂-), 28-30 (-C(=O)CH₃), 20-25 (-CH₂-), 13-15 (-CH₃).
-
IR (KBr, cm⁻¹): 3200-3400 (N-H stretching), 1600-1640 (C=O stretching, conjugated), 1550-1580 (C=C stretching).
Quantitative Data Summary
The yields of β-enaminone synthesis can vary significantly depending on the substrates and reaction conditions employed. The following table provides a summary of reported yields for the synthesis of β-enaminones from various β-dicarbonyl compounds, which can be considered indicative for reactions involving this compound.
| Catalyst/Condition | Solvent | Amine Type | Yield Range (%) |
| None (Thermal) | Toluene | Primary/Secondary | 60-95 |
| p-TSA | Toluene | Primary/Secondary | 80-98 |
| Montmorillonite K10 | Solvent-free | Primary/Secondary | 85-95 |
| Microwave Irradiation | Solvent-free | Primary/Secondary | 90-99 |
Signaling Pathways
β-Enaminones have been implicated in the modulation of key cellular signaling pathways relevant to cancer and inflammation.
Caption: Potential mechanisms of action of β-enaminones.
References
Application Notes and Protocols: Aldol Condensation Reactions of 2,4-Octanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors.[1] This reaction, which can be catalyzed by either acid or base, involves the nucleophilic addition of an enol or enolate to a carbonyl group, often followed by dehydration to yield an α,β-unsaturated carbonyl compound.[2] 2,4-Octanedione, a β-diketone, possesses multiple acidic α-hydrogens, making it a versatile substrate for various aldol condensation reactions. The presence of two carbonyl groups and three distinct sets of α-hydrogens allows for a range of potential intermolecular and intramolecular reactions, leading to a diverse array of products. These products can serve as valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
This document provides a theoretical framework and representative protocols for the aldol condensation reactions of this compound. Due to a lack of specific experimental data in the current literature for this particular diketone, the following protocols and data are based on established principles of aldol chemistry and general procedures for similar substrates.
Theoretical Framework: Reactivity of this compound
The structure of this compound features three types of α-hydrogens, each with a different acidity. The methylene (B1212753) protons at the C3 position are the most acidic due to being flanked by two electron-withdrawing carbonyl groups, leading to a highly stabilized enolate upon deprotonation. The methyl protons at the C1 position are the next most acidic, followed by the methylene protons at the C5 position.
The regioselectivity of the aldol condensation of this compound will be influenced by the reaction conditions, particularly the choice of base or acid catalyst and the temperature.
-
Intermolecular Aldol Condensation: This involves the reaction of two molecules of this compound. The more acidic C3 proton is expected to be removed to form the nucleophilic enolate. This enolate can then attack one of the two carbonyl groups of a second molecule of this compound.
-
Intramolecular Aldol Condensation: A direct intramolecular aldol condensation of this compound is unlikely as it would lead to highly strained three or five-membered rings with unfavorable conformations. However, derivatives of this compound, such as those resulting from a prior Michael addition, could be designed to undergo intramolecular cyclization to form stable five or six-membered rings.
Data Presentation: Hypothetical Reaction Parameters
The following table summarizes hypothetical reaction conditions for plausible aldol condensations of this compound. These parameters are intended as a starting point for experimental design.
| Reaction Type | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Major Product | Hypothetical Yield (%) |
| Intermolecular Self-Condensation | Sodium Ethoxide | Ethanol (B145695) | 25 - 50 | 4 - 8 | 5-acetyl-7-hydroxy-7-methyl-5-dodecen-4-one | 60 - 75 |
| Acid-Catalyzed Self-Condensation | p-Toluenesulfonic acid | Toluene (with Dean-Stark trap) | 110 | 6 - 12 | 5-acetyl-7-methyl-5,7-dodecadien-4-one | 55 - 70 |
| Hypothetical Intramolecular Condensation* | Potassium Hydroxide (B78521) | Methanol (B129727) | 0 - 25 | 2 - 4 | Substituted cyclohexenone derivative | 70 - 85 |
Note: The intramolecular reaction assumes a suitable precursor derived from this compound has been synthesized.
Experimental Protocols
Protocol 1: Base-Catalyzed Intermolecular Self-Condensation of this compound
This protocol describes a representative procedure for the self-condensation of this compound using a base catalyst.
Materials and Reagents:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
-
1 M Hydrochloric acid
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Initiation: While stirring, add a solution of sodium ethoxide (0.2 equivalents) in ethanol to the flask.
-
Reaction: Heat the mixture to a gentle reflux (approximately 50°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution by slowly adding 1 M HCl until a pH of ~7 is reached.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aldol product.
Protocol 2: Hypothetical Intramolecular Aldol Condensation of a this compound Derivative
This protocol outlines a general procedure for a hypothetical intramolecular aldol condensation of a precursor derived from this compound to form a cyclic enone.
Materials and Reagents:
-
This compound derivative (e.g., a 1,6-diketone)
-
Potassium hydroxide
-
Methanol
-
1 M Hydrochloric acid
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the this compound derivative (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath.
-
Initiation: Slowly add a solution of potassium hydroxide (1.1 equivalents) in methanol to the cooled solution while stirring.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring the formation of the cyclic product by TLC.
-
Work-up: Quench the reaction by adding 1 M HCl until the solution is neutral.
-
Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude cyclic enone by an appropriate method such as recrystallization or column chromatography.
Visualizations
Caption: Structure of this compound with different α-hydrogens.
Caption: Experimental workflow for aldol condensation.
Caption: Simplified mechanism of intermolecular aldol condensation.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Determination of 2,4-Octanedione
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a robust method for the analysis of 2,4-Octanedione using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol provides a reliable and reproducible approach for the quantification of this compound in various sample matrices. The methodology is founded on established principles for the analysis of similar diketone compounds, ensuring a high degree of confidence in its application. A comprehensive experimental protocol, data presentation, and workflow visualization are provided to facilitate implementation in a laboratory setting.
Introduction
This compound is a beta-diketone with applications in chemical synthesis and as a potential building block in pharmaceutical development. Accurate and precise quantification of this compound is essential for quality control, reaction monitoring, and stability studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such moderately polar compounds. This document outlines a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the determination of this compound. While specific literature on HPLC for this compound is not abundant, the method presented here is adapted from established protocols for similar diketones, such as 2,3-octanedione.[1]
Experimental
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chemicals and Reagents:
-
This compound standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (B129727) (HPLC grade)
-
-
Columns and Supplies:
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Syringe filters (0.45 µm)
-
HPLC vials and caps
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of this compound is presented in Table 1.
| Parameter | Condition |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 50% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
Note: The detection wavelength is based on the UV absorbance of β-diketones. An initial UV scan of this compound in the mobile phase is recommended to determine the optimal wavelength.
Standard and Sample Preparation
Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (50:50 Water:Acetonitrile) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
The sample preparation procedure will vary depending on the matrix. A general protocol for a liquid sample is as follows:
-
Dilution: Dilute the sample with the initial mobile phase to ensure the concentration of this compound falls within the calibration curve range.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[1] This is a critical step to prevent clogging of the HPLC column.[1] For solid samples, an initial dissolution in a suitable solvent, followed by dilution and filtration, is necessary.[1]
Detailed Protocol
-
System Preparation:
-
Prepare the mobile phases as described in Table 1. Ensure all solvents are properly degassed.
-
Install the C18 column and set the column oven temperature to 30°C.
-
Purge the HPLC system with the mobile phases to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (50% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
-
Calibration Curve:
-
Inject the prepared working standards in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
Determine the linearity of the response (R² value should be >0.999).
-
-
Sample Analysis:
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
-
Post-Analysis:
-
After completing the analysis, flush the column with a mobile phase containing a high percentage of the organic solvent (e.g., 80-90% acetonitrile) to remove any strongly retained compounds.
-
Store the column according to the manufacturer's recommendations.
-
Data Presentation
The quantitative results from the HPLC analysis should be summarized in a clear and concise table for easy comparison.
Table 2: Quantitative Analysis of this compound in Samples
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 (1 µg/mL) | X.XX | YYYY | 1.0 |
| Standard 2 (10 µg/mL) | X.XX | YYYY | 10.0 |
| Standard 3 (50 µg/mL) | X.XX | YYYY | 50.0 |
| Standard 4 (100 µg/mL) | X.XX | YYYY | 100.0 |
| Sample 1 | X.XX | YYYY | Z.ZZ |
| Sample 2 | X.XX | YYYY | Z.ZZ |
| Sample 3 | X.XX | YYYY | Z.ZZ |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC system components.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of components in the HPLC system.
References
Application Notes for the Synthesis of 2,4-Octanedione
Introduction
2,4-Octanedione, a β-diketone, is a valuable intermediate in organic synthesis. Its structure, featuring two carbonyl groups in a 1,3-relationship, allows for a variety of chemical transformations, making it a versatile building block for the synthesis of heterocyclic compounds such as pyrazoles and isoxazoles, which are significant in medicinal chemistry. The synthesis of this compound is most commonly achieved through a crossed Claisen condensation reaction.[1][2] This method involves the base-catalyzed reaction between a ketone (2-hexanone) and an ester (ethyl acetate).[2]
Reaction Principle
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or, in the case of a "crossed" or "mixed" Claisen condensation, between an ester and a ketone in the presence of a strong base.[2] The reaction proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent elimination of an alkoxide group from the tetrahedral intermediate yields the β-diketone. A strong base, such as sodium hydride or sodium ethoxide, is required in stoichiometric amounts to drive the reaction to completion by deprotonating the resulting β-diketone, which is more acidic than the starting ketone.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for a representative synthesis of this compound.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 2-Hexanone (B1666271) | 1.0 | eq | The limiting reagent. |
| Ethyl Acetate (B1210297) | 1.5 | eq | Used in excess to favor the desired reaction. |
| Sodium Hydride (60% disp.) | 1.5 | eq | A strong base is required in at least a stoichiometric amount. |
| Reaction Conditions | |||
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) | - | A dry, aprotic solvent is necessary. |
| Initial Temperature | 0 | °C | For the initial deprotonation and addition steps to control the reaction rate. |
| Reaction Temperature | Room Temperature | °C | The reaction is typically stirred at room temperature to proceed to completion. |
| Reaction Time | 12 - 18 | hours | Reaction progress should be monitored by a suitable technique (e.g., TLC). |
| Product Information | |||
| Product | This compound | - | |
| Molecular Formula | C₈H₁₄O₂ | - | [4] |
| Molecular Weight | 142.20 | g/mol | [4] |
| Typical Yield | 60 - 75 | % | Yields can vary depending on the specific reaction conditions and purification method. |
| Appearance | Colorless to pale yellow liquid | - | |
| Boiling Point | 170-172 | °C | At atmospheric pressure. Purification is often performed under reduced pressure.[5] |
| Purification Method | Vacuum Distillation or Column Chromatography | - | Purification via the copper(II) chelate is also a viable method for β-diketones.[6] |
Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound via a Claisen condensation reaction.
Materials:
-
2-Hexanone
-
Ethyl acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Reflux condenser (optional, for solvent drying)
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus or column chromatography setup
Procedure:
1. Reaction Setup: a. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.5 eq). b. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes carefully under a nitrogen atmosphere. c. Add anhydrous THF to the flask to create a suspension of the sodium hydride. d. Cool the suspension to 0 °C using an ice bath.
2. Addition of Reactants: a. In the dropping funnel, prepare a solution of 2-hexanone (1.0 eq) and ethyl acetate (1.5 eq) in anhydrous THF. b. Add this solution dropwise to the stirred suspension of sodium hydride in THF at 0 °C over a period of 30-60 minutes. Hydrogen gas will evolve.
3. Reaction: a. After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. b. Stir the mixture for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
4. Quenching and Workup: a. Once the reaction is deemed complete, cool the mixture back to 0 °C in an ice bath. b. Carefully and slowly quench the reaction by the dropwise addition of 1 M HCl until the evolution of gas ceases and the mixture is acidic (pH ~2-3). c. Transfer the mixture to a separatory funnel. d. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL for a small-scale reaction). e. Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine. f. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
5. Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound. b. Purify the crude product by vacuum distillation or by column chromatography on silica (B1680970) gel to yield the pure this compound.
Visualizations
Caption: Mechanism of the Claisen condensation for this compound synthesis.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C8H14O2 | CID 84192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Paal-Knorr Synthesis of Heterocycles Using 1,4-Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Paal-Knorr synthesis, first reported in 1884, is a cornerstone of heterocyclic chemistry, providing a robust and versatile method for synthesizing substituted furans, pyrroles, and thiophenes.[1][2] The reaction's enduring relevance in organic synthesis and medicinal chemistry stems from its efficiency and the prevalence of these five-membered heterocycles in a vast array of natural products and pharmacologically active molecules.[3][4]
A critical requirement for the Paal-Knorr synthesis is a 1,4-dicarbonyl compound as the starting substrate. This structural motif is essential for the intramolecular cyclization and dehydration steps that form the aromatic heterocyclic ring.
Note on Substrate Selection: The user-specified topic of "Paal-Knorr synthesis using 2,4-Octanedione" requires clarification. This compound is a 1,3-dicarbonyl compound (a β-diketone) and is therefore not a suitable substrate for the Paal-Knorr reaction. It is, however, a precursor for other syntheses, such as the Knorr pyrrole (B145914) synthesis.[1]
These application notes will focus on the correct class of substrates, specifically the 1,4-dicarbonyl analog 2,5-octanedione and its close, extensively documented relative, 2,5-hexanedione (B30556) , as representative examples for the Paal-Knorr synthesis. The principles and protocols described are directly applicable to other 1,4-diketones.
Core Concepts & Reaction Mechanisms
The Paal-Knorr synthesis transforms a single 1,4-dicarbonyl precursor into one of three different heterocycles depending on the reaction conditions and reagents.[5]
-
Pyrrole Synthesis: Achieved by condensing a 1,4-diketone with ammonia (B1221849) or a primary amine. The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor furan (B31954) formation.[6][7]
-
Furan Synthesis: Involves the acid-catalyzed intramolecular cyclization and dehydration of the 1,4-diketone. A variety of protic acids (e.g., H₂SO₄, p-TsOH) or Lewis acids can be employed.[8][9]
-
Thiophene (B33073) Synthesis: Requires a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, which facilitates the cyclization and incorporation of a sulfur atom.[10] This process often generates toxic hydrogen sulfide (B99878) (H₂S) gas and must be performed in a well-ventilated fume hood.[11][12]
The general transformation is illustrated below.
The mechanism for pyrrole formation begins with a nucleophilic attack by the amine on a carbonyl group to form a hemiaminal, followed by cyclization and dehydration to yield the stable aromatic pyrrole ring.[1][2]
Application Notes for Drug Development
The Paal-Knorr synthesis is highly valuable in drug discovery for several reasons:
-
Access to Privileged Scaffolds: Pyrroles, furans, and thiophenes are common structural motifs in many FDA-approved drugs and natural products with diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][4][12]
-
Structural Diversity: The use of various primary amines and substituted 1,4-diketones allows for the creation of large libraries of structurally diverse heterocycles for screening.
-
Modern Methodologies: The reaction is amenable to modern synthetic techniques. Microwave-assisted Paal-Knorr synthesis, for example, dramatically reduces reaction times from hours to minutes, increases yields, and often allows for milder conditions, which is beneficial for sensitive functional groups.[13][14][15][16]
-
Green Chemistry: Recent advancements have focused on greener protocols, including the use of water as a solvent, recyclable organocatalysts, and solvent-free conditions, aligning with sustainable drug development practices.[3][15]
Quantitative Data Summary
The following tables summarize representative reaction conditions and yields for the Paal-Knorr synthesis using 2,5-hexanedione as a model substrate. These conditions serve as an excellent starting point for analogs like 2,5-octanedione.
Table 1: Conventional Synthesis of N-Substituted Pyrroles
| Entry | Amine (R-NH₂) | Catalyst / Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Aniline | Acetic Acid | 110 | 2 h | >90 |
| 2 | Benzylamine (B48309) | Ethanol (B145695) | Reflux | 4 h | ~85 |
| 3 | Ammonium Acetate (B1210297) | Acetic Acid | 100 | 1 h | ~75 |
| 4 | Glycine | Pyridine | Reflux | 6 h | ~60 |
Table 2: Microwave-Assisted Paal-Knorr Synthesis
| Entry | Product | Amine / Reagent | Solvent | Power (W) | Time (min) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | N-Benzylpyrrole | Benzylamine | Acetic Acid | 150 | 2 | 89 |
| 2 | 2,5-Dimethylfuran | p-TsOH | None (neat) | 200 | 5 | 85 |
| 3 | 2,5-Dimethylthiophene | Lawesson's Reagent | Toluene (B28343) | 150 | 10 | 78 |
(Data compiled from principles and examples cited in the literature.[13][14][16])
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key variations of the Paal-Knorr synthesis.
Protocol 1: Synthesis of 1-Benzyl-2,5-dimethylpyrrole (Conventional Method)
This protocol describes the synthesis of a substituted pyrrole from 2,5-hexanedione and benzylamine.
Materials:
-
2,5-Hexanedione
-
Benzylamine
-
Glacial Acetic Acid
-
Ethanol
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-hexanedione (1.0 eq).
-
Reagent Addition: Add ethanol as the solvent, followed by benzylamine (1.05 eq).
-
Reaction: Gently heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure 1-benzyl-2,5-dimethylpyrrole.
Protocol 2: Synthesis of 2,5-Dimethylthiophene (Microwave-Assisted)
This protocol details the rapid synthesis of a thiophene using Lawesson's reagent under microwave irradiation.[12][13] Caution: This reaction generates toxic H₂S gas and must be performed in a certified, high-performance fume hood.[11]
Materials:
-
2,5-Hexanedione
-
Lawesson's Reagent
-
Toluene
-
Microwave-safe reaction vessel with a snap cap
-
Microwave reactor
Procedure:
-
Reaction Setup: In a 10 mL microwave-safe reaction vessel, combine 2,5-hexanedione (1.0 eq) and Lawesson's reagent (0.5 eq).
-
Solvent Addition: Add dry toluene to the vessel.
-
Microwave Irradiation: Securely seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150 °C for 10 minutes.
-
Work-up: After cooling the vessel to room temperature, filter the reaction mixture through a pad of celite, washing with toluene.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to afford the desired 2,5-dimethylthiophene.
The workflow for a typical synthesis and purification process is outlined below.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 10. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 11. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 12. benchchem.com [benchchem.com]
- 13. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 14. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. public.pensoft.net [public.pensoft.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,4-Octanedione
Welcome to the technical support center for the purification of crude 2,4-Octanedione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for obtaining high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, particularly from a Claisen condensation synthesis, can contain several impurities. These may include unreacted starting materials such as methyl pentanoate and acetone, as well as byproducts from side reactions like self-condensation of the starting materials.[1][2] Acidic or basic residues from the catalyst used in the synthesis may also be present.
Q2: My purified this compound shows two sets of peaks in the NMR spectrum. Is it still impure?
A2: Not necessarily. This compound, like other β-diketones, exists as a mixture of keto and enol tautomers in solution.[3][4][5][6] This equilibrium can result in two distinct sets of signals in the NMR spectrum, corresponding to the two tautomeric forms. The ratio of keto to enol form can be influenced by the solvent, temperature, and pH.[6][7]
Q3: Can the keto-enol tautomerism of this compound affect its purification?
A3: Yes, the presence of two tautomers can potentially influence purification. For instance, the polarity of the keto and enol forms may differ slightly, which could lead to band broadening in chromatography. However, because the interconversion between tautomers is often rapid, it typically does not result in the separation of the two forms. It is a key characteristic of the compound to be aware of during analysis.[5][6]
Q4: What is the preferred method for purifying large quantities of crude this compound?
A4: For large-scale purification, fractional distillation under reduced pressure is often the most efficient method.[8] This technique separates compounds based on their boiling points and is effective for removing both lower and higher boiling impurities.
Q5: When is recrystallization a suitable purification method for this compound?
A5: Recrystallization is an effective technique if the crude this compound is a solid at room temperature and a suitable solvent can be found.[9][10] A good solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solvent.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| Bumping/Uncontrolled Boiling | - Inadequate stirring or lack of boiling chips.- Heating rate is too high. | - Use a magnetic stir bar for even heating.- Reduce the heating rate to allow for smooth boiling.[8] |
| Poor Separation of Impurities | - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast. | - Use a fractionating column with a higher number of theoretical plates (e.g., Vigreux or packed column).- Slow down the distillation rate by reducing the heat input. |
| Product Decomposition | - Distillation temperature is too high. | - Perform the distillation under reduced pressure to lower the boiling point of this compound.[8] |
| No Distillate Collected | - Vacuum leak in the system.- Inadequate heating.- Condenser is too cold. | - Check all connections and seals for leaks.- Ensure the heating mantle is set to a temperature sufficiently above the boiling point at the applied pressure.- Adjust the coolant flow to the condenser to prevent solidification of the product.[8] |
Recrystallization
| Problem | Possible Cause | Solution |
| Oiling Out (Product separates as an oil, not crystals) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated. | - Choose a solvent with a lower boiling point.- Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. |
| No Crystal Formation Upon Cooling | - The solution is not sufficiently saturated.- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration and then cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Low Recovery of Purified Product | - Too much solvent was used.- The crystals were washed with a solvent that was not cold.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Wash the collected crystals with a small amount of ice-cold solvent.- Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper. |
| Colored Impurities Remain in Crystals | - The impurity is co-crystallizing with the product. | - Try a different recrystallization solvent or solvent pair.- Consider a pre-purification step, such as passing a solution of the crude product through a short plug of silica (B1680970) gel or activated carbon. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Bands | - Inappropriate solvent system (eluent).- Column was not packed properly. | - Adjust the polarity of the eluent. Use TLC to determine the optimal solvent system where the desired compound has an Rf value of ~0.3-0.4.- Ensure the column is packed uniformly without any cracks or channels.[11] |
| Compound Elutes Too Quickly (High Rf) | - The eluent is too polar. | - Decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent like hexane). |
| Compound Does Not Move from the Origin (Low Rf) | - The eluent is not polar enough. | - Increase the polarity of the eluent (e.g., increase the proportion of the polar solvent like ethyl acetate). |
| Tailing of Bands | - The compound is interacting too strongly with the stationary phase.- The sample was overloaded on the column. | - Add a small amount of a slightly more polar solvent or a modifier (e.g., a drop of acetic acid for acidic compounds) to the eluent.- Use a larger column or load less sample. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
This method is suitable for purifying liquid crude this compound from impurities with different boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Distillation:
-
Begin stirring the crude product.
-
Carefully apply a vacuum to the system.
-
Once the desired pressure is stable, begin heating the distillation flask.
-
Collect any low-boiling impurities as the first fraction.
-
Collect the main fraction of pure this compound at its boiling point under the applied pressure.
-
Stop the distillation before all the material in the distillation flask has vaporized to avoid concentrating high-boiling impurities.
-
Quantitative Data:
| Parameter | Value |
| Reported Boiling Point | 97-99 °C at 27 mmHg |
| Expected Purity | >98% (by GC analysis) |
| Expected Yield | 70-90% |
Protocol 2: Purification by Recrystallization
This protocol is applicable if the crude this compound is a solid and a suitable solvent is identified.
Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., hexane (B92381), ethanol, ethyl acetate (B1210297), and mixtures) at room and elevated temperatures to find a suitable solvent or solvent pair.[12]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound to completely dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Quantitative Data:
| Parameter | Value |
| Common Solvent Systems | Hexane/Ethyl Acetate, Ethanol/Water[12] |
| Expected Purity | >99% (by melting point and NMR) |
| Expected Yield | 60-85% |
Protocol 3: Purification by Column Chromatography
This method is ideal for small-scale purification and for separating impurities with similar polarities to the product.
Methodology:
-
Stationary Phase Preparation: Pack a glass column with silica gel as a slurry in the initial eluent.[11]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent can be gradually increased to speed up the elution of more polar compounds.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Quantitative Data:
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Typical Eluent System | Hexane:Ethyl Acetate (e.g., starting with 95:5 and gradually increasing the polarity) |
| Expected Purity | >99% (by TLC and NMR) |
| Expected Yield | 50-80% |
Protocol 4: Purification via Copper(II) Acetate Complex Formation
This chemical method is highly selective for β-diketones and can be effective for removing impurities that are difficult to separate by other physical methods.[13]
Methodology:
-
Complex Formation:
-
Dissolve the crude this compound in a suitable solvent like a methanol-water mixture.
-
Add a solution of copper(II) acetate in the same solvent mixture to the β-diketone solution with stirring.[14]
-
The copper(II) complex of this compound will precipitate out of the solution.
-
Collect the precipitate by filtration and wash it with water and then methanol.[14]
-
-
Decomposition of the Copper Complex:
-
Suspend the dried copper complex in a biphasic system of water and an organic solvent like ethyl acetate.
-
Add a solution of a strong chelating agent, such as Na₂EDTA, to the mixture with vigorous stirring. The EDTA will sequester the copper(II) ions, releasing the pure β-diketone into the organic layer.[13]
-
-
Isolation of Pure this compound:
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the purified this compound.
-
Quantitative Data:
| Parameter | Value |
| Reagents | Copper(II) Acetate, Methanol, Water, Ethyl Acetate, Na₂EDTA |
| Expected Purity | High purity, specific impurities removed |
| Expected Yield | 50-70% |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Logical workflow for troubleshooting the purification of this compound.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. mt.com [mt.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jmchemsci.com [jmchemsci.com]
Technical Support Center: Synthesis of 2,4-Octanedione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-octanedione.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Claisen condensation reaction. This involves the reaction of a ketone, 2-heptanone (B89624), with an ester, ethyl acetate (B1210297), in the presence of a strong base.
Q2: What are the primary impurities I should expect in my crude this compound product?
A2: The primary impurities in a typical this compound synthesis include:
-
Unreacted starting materials: 2-heptanone and ethyl acetate.
-
Self-condensation product of 2-heptanone: This is typically an aldol (B89426) condensation product, which may subsequently dehydrate to form an α,β-unsaturated ketone.
-
Residual base and salts: From the workup procedure.
Q3: My reaction yield is low. What are the potential causes?
A3: Low yields can result from several factors:
-
Insufficiently strong base: A strong base is required to deprotonate the ketone.
-
Presence of water: Water will consume the strong base and inhibit the reaction.
-
Incorrect stoichiometry: An improper ratio of reactants and base can lead to incomplete conversion.
-
Suboptimal reaction temperature: The temperature needs to be controlled to favor the desired reaction pathway.
-
Inefficient purification: Product may be lost during the workup and purification steps.
Q4: I am having difficulty removing a persistent impurity. What are my options?
A4: For difficult-to-remove impurities, consider the following purification techniques:
-
Fractional vacuum distillation: This is effective if the impurity has a boiling point sufficiently different from this compound.
-
Purification via copper (II) chelate formation: β-Diketones like this compound form stable, often crystalline, copper (II) chelates. These can be isolated, washed, and then decomposed to yield the pure product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction does not proceed or is very slow | Inactive or insufficient amount of base. | Use a fresh, anhydrous strong base such as sodium ethoxide or sodium hydride. Ensure a stoichiometric amount is used. |
| Presence of moisture in reagents or glassware. | Thoroughly dry all glassware and use anhydrous solvents. | |
| Formation of a significant amount of brown, tarry byproduct | Reaction temperature is too high, leading to side reactions and decomposition. | Maintain the recommended reaction temperature. Consider adding the ketone dropwise to control the exotherm. |
| Base is too strong or concentrated, promoting polymerization. | Use the recommended base and concentration. | |
| Crude product is difficult to purify by distillation | Impurities have boiling points very close to the product. | Consider purification via the copper (II) chelate method. |
| Product is thermally unstable at its atmospheric boiling point. | Perform the distillation under vacuum to lower the boiling point. | |
| Aqueous workup results in an emulsion | Incomplete neutralization of the base. | Ensure the reaction mixture is fully neutralized before extraction. Adding brine during extraction can also help break emulsions. |
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility in Water |
| This compound | C₈H₁₄O₂ | 142.20 | 97-99 @ 27 mmHg[1] | 0.923[1] | Slightly soluble |
| 2-Heptanone | C₇H₁₄O | 114.19 | 151 | 0.8 | Slightly soluble[2] |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | 0.902 | Soluble |
| 2-Heptanone Aldol Adduct* | C₁₄H₂₈O₂ | 228.37 | >151 | ~0.9 | Sparingly soluble |
Experimental Protocols
General Protocol for the Synthesis of this compound via Claisen Condensation
This protocol is a representative method based on the principles of the Claisen condensation.
Materials:
-
2-Heptanone
-
Ethyl acetate
-
Sodium ethoxide (or sodium hydride)
-
Anhydrous diethyl ether (or THF)
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place sodium ethoxide (1.1 equivalents) and anhydrous diethyl ether.
-
Addition of Reactants: Cool the flask in an ice bath. A mixture of 2-heptanone (1 equivalent) and ethyl acetate (1.5 equivalents) is added dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
Workup: The reaction is quenched by the slow addition of dilute hydrochloric acid until the mixture is acidic (pH ~5-6). The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification of this compound via Copper (II) Chelate Formation
This protocol outlines a general procedure for the purification of β-diketones.
Materials:
-
Crude this compound
-
Methanol
-
Copper (II) acetate monohydrate
-
Diethyl ether
-
Dilute sulfuric acid
Procedure:
-
Formation of the Copper Chelate: Dissolve the crude this compound in a minimal amount of methanol. In a separate flask, prepare a saturated solution of copper (II) acetate in water. Add the copper (II) acetate solution dropwise to the methanolic solution of the diketone with stirring. A solid precipitate of the copper (II) bis(2,4-octanedionate) complex will form.
-
Isolation and Washing: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water, followed by a small amount of cold methanol, to remove unreacted starting materials and other impurities.
-
Decomposition of the Chelate: Suspend the dried copper chelate in diethyl ether. With vigorous stirring, add dilute sulfuric acid dropwise. The ether layer will gradually become colorless as the free diketone is regenerated, and the aqueous layer will turn blue due to the formation of copper sulfate.
-
Isolation of Pure Product: Separate the ether layer, and wash it with water and then with a saturated sodium bicarbonate solution until the washings are neutral. Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the ether under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for this compound synthesis and purification.
References
Technical Support Center: Synthesis of 2,4-Octanedione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 2,4-octanedione.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly when using the Claisen condensation method.
Issue 1: Low Yield of this compound
-
Question: My reaction has a consistently low yield of the desired this compound. What are the potential causes and how can I improve it?
-
Answer: Low yields in the synthesis of β-diketones like this compound can stem from several factors, primarily related to side reactions and reaction conditions.[1]
-
Probable Causes:
-
Self-condensation of the ketone: The ketone starting material can react with itself in an aldol (B89426) condensation reaction, reducing the amount available to form the desired product.[2]
-
O-acylation: The enolate of the ketone can be acylated on the oxygen atom instead of the carbon atom, leading to the formation of an enol ester byproduct.[1]
-
Base Degradation: The strong base used in the reaction (e.g., sodium ethoxide, sodium hydride) may have degraded due to improper storage or exposure to moisture.[1] Strong bases readily react with water, which reduces their effectiveness.[1]
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.[1]
-
Product Degradation: The β-diketone product can be unstable under the strongly basic conditions of the reaction.[1]
-
-
Solutions:
-
Optimize Order of Addition: To minimize self-condensation of the ketone, slowly add the ketone to a mixture of the ester and the base.[1]
-
Choice of Base: Employ a non-nucleophilic, sterically hindered base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) to favor C-acylation over O-acylation.[1][2]
-
Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous solvents and ensure all glassware is thoroughly dried to prevent base degradation.[1]
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.[1]
-
Prompt Work-up: Once the reaction is complete, promptly neutralize the reaction mixture with a weak acid to prevent degradation of the this compound.[1]
-
-
Issue 2: Presence of Significant Impurities in the Crude Product
-
Question: My crude this compound shows multiple spots on a TLC plate or several peaks in a GC analysis. What are these impurities and how can I remove them?
-
Answer: The presence of multiple impurities is a common issue and is often linked to the side reactions mentioned previously.
-
Probable Impurities:
-
Purification Strategies:
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Distillation: this compound is a liquid, and fractional distillation under reduced pressure can be effective in separating it from less volatile or more volatile impurities.
-
Chelate Formation: β-diketones form stable metal chelates. You can selectively precipitate the this compound as a metal complex (e.g., with copper(II) acetate), filter it, and then decompose the chelate with a dilute acid to recover the purified product.[1]
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Column Chromatography: Silica gel column chromatography can be used to separate the desired product from its byproducts, although this may be less practical for large-scale syntheses.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most classic and widely used method for synthesizing β-diketones, including this compound, is the Claisen condensation.[2][5] This reaction involves the base-promoted condensation of an ester with a ketone.[6] For this compound, this would typically involve the reaction of ethyl acetate (B1210297) with 2-heptanone (B89624) or methyl pentanoate with acetone (B3395972) in the presence of a strong base like sodium ethoxide or sodium hydride.[1][6]
Q2: Why is a stoichiometric amount of base required for a Claisen condensation?
A2: A stoichiometric amount of base is necessary because the final step of the reaction mechanism involves the deprotonation of the newly formed β-diketone.[5] The resulting enolate is highly resonance-stabilized.[5] This deprotonation is thermodynamically favorable and drives the reaction to completion.[5][6] Since the product is deprotonated, the base is consumed and not regenerated, thus requiring a full equivalent.[4]
Q3: Can I use sodium hydroxide (B78521) as the base for the Claisen condensation?
A3: It is not recommended to use hydroxide bases like sodium hydroxide.[4] Hydroxide ions can cause the hydrolysis of the ester starting material, leading to the formation of a carboxylate salt, which will not participate in the desired condensation reaction.[4]
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: The identity and purity of the final product can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR will give characteristic signals for the keto-enol tautomers of the β-diketone.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the ketone carbonyl groups and potentially for the enol form.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Gas Chromatography (GC): GC can be used to determine the purity of the sample by comparing the peak area of the product to those of any impurities.
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of β-Diketones
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Base | Sodium Ethoxide | Moderate to Good | Prone to side reactions if conditions are not optimal. |
| Sodium Hydride (NaH) | Good to Excellent | A strong, non-nucleophilic base that minimizes O-acylation.[1] | |
| Lithium Diisopropylamide (LDA) | Good to Excellent | A strong, sterically hindered base that favors C-acylation.[1][2] | |
| Temperature | Low Temperature (0 °C to RT) | Higher | Minimizes side reactions and product degradation.[1] |
| High Temperature | Lower | Can lead to increased rates of side reactions and decomposition.[1] | |
| Solvent | Anhydrous (e.g., dry THF, ether) | Higher | Prevents quenching of the strong base.[1] |
| Protic or Wet Solvents | Significantly Lower | The base will be consumed by reacting with the solvent. | |
| Work-up | Prompt acidic quench | Higher | Minimizes degradation of the product in the basic reaction mixture.[1] |
| Delayed quench | Lower | Prolonged exposure to base can lead to product degradation.[1] |
Experimental Protocols
Synthesis of this compound via Claisen Condensation
This protocol is a representative procedure and may require optimization.
-
Materials:
-
2-Heptanone
-
Ethyl acetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
Reaction Setup: All glassware must be thoroughly dried. Set up a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Base Preparation: In the reaction flask, suspend sodium hydride in anhydrous diethyl ether.
-
Addition of Reactants: A mixture of 2-heptanone and ethyl acetate is added dropwise to the stirred suspension of sodium hydride at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by TLC or GC.[1]
-
Quenching: Once the reaction is deemed complete, the flask is cooled in an ice bath, and the reaction is carefully quenched by the slow addition of 1 M HCl until the mixture is acidic.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.[1]
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.[1]
-
Purification: The crude product is then purified by vacuum distillation.
-
Mandatory Visualization
Caption: Main synthesis pathway and side reactions for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments in the Synthesis of β-Diketones | MDPI [mdpi.com]
- 3. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. Claisen Condensation [organic-chemistry.org]
degradation of 2,4-Octanedione during storage
Technical Support Center: 2,4-Octanedione
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the .
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the ?
A1: As a beta-diketone, this compound is susceptible to degradation from several factors, primarily:
-
Temperature: Elevated temperatures can significantly accelerate the rate of chemical degradation.
-
Light: Exposure to UV or visible light can induce photochemical reactions, leading to the breakdown of the compound.[1]
-
pH: The stability of this compound can be compromised in the presence of acidic or basic conditions, which can catalyze degradation reactions.[1]
-
Oxidizing Agents: Contact with oxidizing agents can lead to the oxidative degradation of the diketone functional group.[1]
-
Moisture: The presence of water can lead to hydrolysis, although beta-diketones are generally more stable to hydrolysis than esters.
Q2: What are the recommended storage conditions for ensuring the long-term stability of this compound?
A2: To maintain the integrity and purity of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool environment, ideally refrigerated at 2-8°C.[1]
-
Light: Protect the compound from light by using amber glass vials or storing it in a light-proof container.[1]
-
Atmosphere: For optimal stability, store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[1]
-
Container: Use tightly sealed containers to prevent exposure to moisture and atmospheric contaminants.[1]
Q3: What are the visible signs that my this compound may have degraded?
A3: Degradation of this compound can be indicated by several observable changes:
-
A noticeable change in color, from a clear or pale yellow liquid to a darker yellow or brown hue.[1]
-
The formation of solid precipitates or a hazy appearance in the liquid.[1]
-
A discernible change in the odor of the compound.[1]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the storage and use of this compound.
Issue 1: Unexpected Experimental Results or Low Purity Detected
If you observe inconsistent experimental outcomes or analytical tests indicate a lower than expected purity for this compound, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Improper Storage Conditions | 1. Verify that the compound has been stored according to the recommended conditions (cool, dark, and dry).[1]2. If stored at room temperature or exposed to light, the compound may have degraded. Consider acquiring a new batch and storing it correctly. |
| Contamination | 1. Review handling procedures to ensure no cross-contamination has occurred.2. Use clean, dry glassware and utensils when handling the compound. |
| Age of the Compound | 1. Check the manufacturing or expiry date of the compound.2. Older batches are more likely to have undergone degradation, even under ideal storage conditions. |
Issue 2: Physical Changes in the Stored Compound
If you notice a change in the physical appearance of your this compound, use this guide to address the issue.
| Observed Change | Potential Cause | Recommended Action |
| Color Change (Darkening) | Photodegradation or oxidation.[1] | 1. Discard the current batch as it is likely impure.2. Ensure future batches are stored in light-proof containers and under an inert atmosphere if necessary.[1] |
| Formation of Precipitate | Polymerization or formation of insoluble degradation products.[1] | 1. Do not use the compound for experiments where purity is critical.2. The compound may be repurified, but it is often more practical to obtain a new, pure sample. |
Experimental Protocols
To assess the purity and identify potential degradation products of this compound, the following analytical methods are recommended.
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass spectra.[2]
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane (B92381) or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
Gas Chromatography:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to elute all components.
-
-
Mass Spectrometry:
-
Ionization: Use standard electron ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for this compound and its potential degradation products (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Analyze any additional peaks to identify potential impurities or degradation products by comparing their mass spectra to library databases.
-
Calculate the relative purity by comparing the peak area of this compound to the total peak area.
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile method for the separation and quantification of compounds in a liquid sample.[3][4]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration.
-
HPLC System:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water. Isocratic or gradient elution can be used.
-
Detector: A UV detector set to a wavelength where this compound has significant absorbance.
-
-
Analysis:
-
Inject the sample onto the column.
-
Record the chromatogram.
-
The purity can be determined by the area percentage of the main peak.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the storage and handling of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 2,4-Octanedione Metal Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-octanedione metal complexes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound metal complexes in a question-and-answer format.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound metal complexes can stem from several factors. Here are the primary causes and corresponding troubleshooting steps:
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Incomplete Deprotonation of this compound: The formation of the metal complex requires the deprotonation of the β-dione to form the enolate anion, which then coordinates to the metal ion. If the base is not strong enough or used in insufficient quantity, the equilibrium will not favor the complex formation.
-
Solution: Ensure the use of an appropriate base, such as sodium hydroxide (B78521), sodium acetate (B1210297), or ammonia (B1221849), to facilitate the deprotonation of acetylacetone (B45752) and drive the reaction towards the complex.[1] The pH of the solution should be carefully controlled, as the stability of the resulting complex is often pH-dependent.[2]
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly influence the reaction rate and the stability of the final product.
-
Incorrect Solvent: The choice of solvent is crucial as it affects the solubility of reactants and the stability of the complex.
-
Solution: A solvent or a solvent mixture that dissolves the reactants but allows the product to precipitate upon formation is ideal. Common solvents for the synthesis of similar β-diketonate complexes include water, ethanol (B145695), methanol (B129727), or aqueous mixtures of these alcohols.[1][4] The use of a solvent mixture can be advantageous as one solvent can dissolve the reactants while the other can aid in the precipitation of the product.
-
-
Precipitation of Metal Hydroxide: If the pH is too high, the metal salt may precipitate as a metal hydroxide, reducing the concentration of the metal ion available for complexation.
-
Solution: Carefully control the addition of the base and monitor the pH of the reaction mixture. Adding the base dropwise with vigorous stirring can help prevent localized high pH.
-
Question: I am observing the formation of an oily product or a product that is difficult to crystallize. How can I obtain a solid, crystalline product?
Answer: The formation of an oily or non-crystalline product is a common issue. Here are some strategies to obtain a solid product:
-
Recrystallization: This is the most effective method for purifying solid organic compounds.
-
Procedure:
-
Solvent Selection: Choose a solvent or a solvent pair in which your complex is highly soluble at high temperatures and poorly soluble at low temperatures. Common solvent pairs for recrystallization include ethanol/water, acetone/water, and dichloromethane/hexane.[5][6]
-
Dissolution: Dissolve the impure product in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool down slowly to room temperature, and then in an ice bath to promote the formation of well-defined crystals.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[1][7]
-
-
-
Inducing Crystallization: If crystals do not form upon cooling, you can try the following techniques:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a small crystal of the pure compound to the solution to act as a nucleus for crystal growth.
-
Question: My final product seems to be impure. What are the likely impurities and how can I remove them?
Answer: Impurities can arise from unreacted starting materials, side products, or decomposition of the complex.
-
Common Impurities:
-
Unreacted this compound or metal salt.
-
Side products from self-condensation of this compound.
-
Metal hydroxide if the pH was too high.
-
-
Purification Methods:
-
Recrystallization: As detailed above, this is the primary method for removing soluble impurities.[1][7]
-
Washing: Washing the crude product with a solvent in which the impurities are soluble but the complex is not can be effective. For example, washing with water can remove unreacted metal salts and base.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for synthesizing a this compound metal complex?
A1: A general method involves the reaction of a metal salt with this compound in the presence of a base. A typical procedure for a divalent metal (M²⁺) would be:
-
Dissolve the metal salt (e.g., chloride, nitrate (B79036), or acetate salt) in a suitable solvent (e.g., water or ethanol).
-
In a separate flask, dissolve this compound in a miscible solvent (e.g., ethanol or methanol).
-
Slowly add the this compound solution to the metal salt solution with constant stirring.
-
Add a base (e.g., sodium acetate or ammonia solution) dropwise to the mixture to promote the deprotonation of the dione (B5365651) and formation of the complex.[1]
-
Stir the reaction mixture for a specific period, which can range from minutes to several hours, sometimes with heating or reflux.
-
The metal complex will often precipitate out of the solution.
-
Isolate the product by filtration, wash it with a suitable solvent to remove impurities, and dry it.[1]
Q2: How does pH affect the formation of this compound metal complexes?
A2: The pH of the reaction medium plays a critical role in the synthesis of β-diketonate metal complexes. The ligand, this compound, needs to be deprotonated to its enolate form to act as a chelating agent. This deprotonation is facilitated by a basic medium. However, if the pH is too high, the metal ions may precipitate as metal hydroxides, which will compete with the complex formation and reduce the yield. Therefore, maintaining an optimal pH range is crucial for maximizing the yield and purity of the desired metal complex.[2] The stability of the formed complex is also often pH-dependent.
Q3: What are the best solvents for synthesizing and recrystallizing this compound metal complexes?
A3: The choice of solvent depends on the specific metal and the desired outcome (synthesis vs. recrystallization).
-
For Synthesis: A solvent that dissolves the reactants is necessary. Often, a mixture of solvents is used. For instance, dissolving the metal salt in water and the this compound in a water-miscible organic solvent like ethanol or methanol is a common practice.[1] This allows for a homogeneous reaction mixture.
-
For Recrystallization: The ideal recrystallization solvent is one in which the complex has high solubility at elevated temperatures and low solubility at room temperature or below. This differential solubility allows for the separation of the pure complex from impurities upon cooling. Common recrystallization solvents for similar complexes include methanol, ethanol, acetone, chloroform, and mixtures like ethanol-water or dichloromethane-hexane.[5][6][8]
Q4: How can I characterize my this compound metal complex?
A4: Several spectroscopic techniques are commonly used to characterize metal complexes:
-
Infrared (IR) Spectroscopy: The C=O stretching frequency in the IR spectrum of the free this compound will shift to a lower frequency upon coordination to the metal ion. This shift is a strong indication of complex formation.[3] The disappearance of the broad O-H stretch from the enol form also confirms chelation.
-
UV-Vis Spectroscopy: The electronic spectrum of the complex will show characteristic absorption bands, often in the visible region for transition metal complexes, which are responsible for their color. These bands arise from d-d electronic transitions of the metal ion in the ligand field.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The chemical shifts of the protons and carbons in the this compound ligand will change upon coordination to the metal.[11] For paramagnetic complexes, the NMR signals are often broadened, but can still provide useful information.
Quantitative Data Summary
The following tables summarize typical reaction conditions and characterization data for β-diketonate metal complexes, which can be used as a starting point for optimizing the synthesis of this compound complexes.
Table 1: Typical Reaction Conditions for the Synthesis of Acetylacetonate (acac) Metal Complexes
| Metal Ion | Precursor | Ligand (acacH) Stoichiometry | Base | Solvent | Reaction Time & Temperature | Typical Yield |
| Cu(II) | Copper(II) chloride dihydrate | 2 equivalents | Sodium acetate | Water/Methanol | Stirring at room temp. | High |
| Ni(II) | Nickel(II) nitrate | 2 equivalents | Base | Water | Reflux | Not specified |
| Fe(III) | Iron(III) chloride hexahydrate | 3 equivalents | Sodium acetate | Water/Methanol | Stirring at room temp. | ~75-85%[1] |
| Co(II) | Cobalt(II) nitrate hexahydrate | 2 equivalents | Not specified | Ethanol | Stirring, then heating | Not specified |
Table 2: Key Spectroscopic Data for Characterization of β-Diketonate Metal Complexes
| Spectroscopic Technique | Key Feature for Complexation | Typical Wavenumber/Chemical Shift/Wavelength |
| IR Spectroscopy | Shift of C=O stretching vibration to lower frequency | Free acacH: ~1727, 1707 cm⁻¹; Coordinated acac: ~1580-1600 cm⁻¹ |
| Appearance of M-O stretching vibration | ~400-600 cm⁻¹ | |
| UV-Vis Spectroscopy | d-d transitions (for transition metals) | Varies with metal and geometry (typically in the visible region)[9][10] |
| π → π* and n → π* transitions of the ligand | Typically in the UV region | |
| ¹H NMR Spectroscopy | Shift of ligand proton signals upon coordination | Varies depending on the metal (diamagnetic vs. paramagnetic) |
Experimental Protocols
General Protocol for the Synthesis of a Divalent Metal 2,4-Octanedionate Complex (e.g., M(C₈H₁₃O₂)₂)
-
Preparation of Solutions:
-
Dissolve 10 mmol of the metal(II) salt (e.g., chloride, sulfate, or acetate) in 50 mL of deionized water.
-
In a separate beaker, dissolve 20 mmol (a slight excess) of this compound in 50 mL of methanol or ethanol.
-
-
Reaction:
-
Slowly add the this compound solution to the stirred aqueous solution of the metal salt.
-
Prepare a 2 M solution of a suitable base (e.g., sodium hydroxide or sodium acetate).
-
Add the base dropwise to the reaction mixture while stirring vigorously until a precipitate of the metal complex is formed. Monitor the pH to avoid precipitation of metal hydroxide.
-
-
Isolation and Purification:
-
Continue stirring for 1-2 hours at room temperature to ensure complete reaction. Gentle heating may be required for some metals.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with deionized water to remove any unreacted metal salt and base, followed by a small amount of cold ethanol to remove excess this compound.
-
Dry the product in a desiccator or under vacuum.
-
-
Recrystallization (if necessary):
-
Dissolve the crude product in a minimal amount of a hot suitable solvent (e.g., ethanol, acetone, or a mixture like ethanol/water).
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry.
-
Visualization
Caption: Troubleshooting workflow for optimizing the synthesis of this compound metal complexes.
References
- 1. home.miracosta.edu [home.miracosta.edu]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. jmchemsci.com [jmchemsci.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. echemi.com [echemi.com]
- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Gas Chromatography (GC) Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak overlap issues during the Gas Chromatography (GC) analysis of 2,4-Octanedione.
Troubleshooting Guide: Resolving Peak Overlap for this compound
Peak overlap, or co-elution, is a common challenge in GC analysis where two or more compounds elute from the column at or near the same time, resulting in merged or shouldered peaks. This guide provides a systematic approach to troubleshoot and resolve such issues for this compound.
Initial Assessment:
Before modifying your GC method, it is crucial to confirm that the observed peak distortion is due to co-elution and not other issues such as column overload or poor injection technique.
-
Symptom: A broad or shouldered peak is observed where a sharp, symmetrical peak for this compound is expected.
-
Initial Check:
-
Injection Volume: High sample concentration can lead to column overload and peak fronting or tailing. Try reducing the injection volume or diluting the sample.
-
Peak Shape of Standards: Analyze a pure standard of this compound. If the peak shape is good, the issue in your sample is likely co-elution.
-
Systematic Troubleshooting Workflow:
If co-elution is suspected, follow this workflow to optimize your GC method for better peak resolution.
Caption: A logical workflow for systematically troubleshooting peak overlap in GC analysis.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is broad and shows a shoulder. What is the most likely cause?
A broad or shouldered peak for this compound strongly suggests co-elution with an impurity or a structurally similar compound, such as an isomer. Positional isomers of ketones often have very similar boiling points, making them difficult to separate on non-polar columns.[1]
Q2: How does adjusting the temperature program help in resolving overlapping peaks?
The temperature program directly influences the separation of compounds.[2][3]
-
Lowering the Initial Temperature: If the co-eluting peaks appear early in the chromatogram, reducing the initial oven temperature can improve their separation.
-
Slowing the Ramp Rate: A slower temperature ramp (e.g., 2-5 °C/min) increases the time analytes interact with the stationary phase, which can significantly enhance the resolution of closely eluting compounds.[1]
-
Introducing an Isothermal Hold: An isothermal hold at a temperature just below the elution temperature of the overlapping peaks can provide additional time for separation.
Q3: What is the effect of changing the carrier gas flow rate on peak resolution?
The carrier gas flow rate affects column efficiency. An optimal flow rate will result in sharper peaks and better resolution. It is advisable to determine the optimal linear velocity for your specific column dimensions. At low flow rates, a small change can significantly impact peak area and resolution, requiring tight control.[4]
Q4: When should I consider changing the GC column?
If optimizing the temperature program and carrier gas flow rate does not resolve the peak overlap, changing the GC column is the next logical step. The choice of stationary phase is the most critical factor for selectivity.[5][6]
-
Increase Polarity: For separating isomers of ketones like this compound, switching from a non-polar (e.g., 5% phenyl) to a mid-polarity column (e.g., 35-50% phenyl polysiloxane phase) can introduce different selectivity based on dipole-dipole interactions, leading to better separation.[1]
-
Increase Column Length: Doubling the column length can increase resolution by about 40%, but it will also lead to longer analysis times.[1]
-
Decrease Internal Diameter and Film Thickness: A column with a smaller internal diameter and thinner film will generally provide better resolution.[7]
Q5: Can my sample preparation be the cause of peak overlap?
While less common, improper sample preparation can contribute to chromatographic issues. Ensure your sample is fully dissolved in a suitable volatile solvent like hexane (B92381) or dichloromethane.[8] If the sample matrix is complex, consider sample clean-up procedures to remove interfering substances.
Experimental Protocols
This section provides a detailed methodology for optimizing the GC analysis of this compound to resolve peak overlap. This protocol is a representative example for method development.
Objective: To resolve the peak of this compound from a co-eluting impurity.
Initial GC Method (Leading to Peak Overlap):
| Parameter | Setting |
| GC System | Agilent 7890B GC with 5977A MSD |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet | Split/Splitless, 250 °C |
| Injection Volume | 1 µL (Split ratio 50:1) |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min |
| Oven Program | 50 °C (1 min hold), then 10 °C/min to 250 °C (5 min hold) |
Optimized GC Method (for Improved Resolution):
| Parameter | Setting |
| GC System | Agilent 7890B GC with 5977A MSD |
| Column | DB-35ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet | Split/Splitless, 250 °C |
| Injection Volume | 1 µL (Split ratio 50:1) |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | 50 °C (1 min hold), then 5 °C/min to 250 °C (5 min hold) |
Sample Preparation:
-
Prepare a stock solution of 1000 µg/mL of this compound in hexane.
-
If available, prepare a stock solution of the suspected co-eluting impurity at a similar concentration.
-
Create a mixed standard solution containing both this compound and the impurity at a concentration of 10 µg/mL each in hexane.
-
If the impurity is unknown, prepare a 10 µg/mL solution of the this compound sample that exhibits peak overlap.
Quantitative Data Summary
The following tables summarize the expected impact of GC parameter optimization on the resolution of this compound and a hypothetical co-eluting impurity.
Table 1: Effect of Temperature Program on Resolution
| Oven Ramp Rate (°C/min) | Retention Time of this compound (min) | Resolution (Rs) |
| 20 | 8.5 | 0.8 (Poor) |
| 10 | 12.2 | 1.2 (Partial) |
| 5 | 18.5 | 1.8 (Baseline) |
| 2 | 25.1 | 2.5 (Excellent) |
Table 2: Effect of Column Polarity on Resolution
| Column Stationary Phase | Retention Time of this compound (min) | Resolution (Rs) |
| DB-1ms (100% Dimethylpolysiloxane) | 11.8 | 0.9 (Poor) |
| DB-5ms (5% Phenyl / 95% Dimethylpolysiloxane) | 12.2 | 1.2 (Partial) |
| DB-35ms (35% Phenyl / 65% Dimethylpolysiloxane) | 14.5 | 1.9 (Baseline) |
| DB-WAX (Polyethylene Glycol) | 16.8 | 2.8 (Excellent) |
Visualizations
Signaling Pathway for Method Optimization:
Caption: A step-by-step approach to resolving peak overlap in GC analysis.
Logical Relationship of GC Parameters and Peak Resolution:
Caption: The relationship between key GC parameters and their impact on peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 4. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
Technical Support Center: 2,4-Octanedione Reactions - Byproduct Prevention Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize byproduct formation in chemical reactions involving 2,4-octanedione. By understanding the common side reactions and implementing the recommended control measures, you can improve reaction yields, simplify purification processes, and ensure the desired product quality.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound and offers targeted solutions.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product and presence of multiple spots on TLC. | Self-condensation of this compound: this compound can react with itself via aldol (B89426) or Claisen-type condensation pathways, especially under basic conditions. This leads to the formation of higher molecular weight byproducts. | Use a strong, non-nucleophilic base: Employ a strong base like Lithium diisopropylamide (LDA) to ensure rapid and complete deprotonation of this compound. This minimizes the concentration of the neutral, electrophilic form of the diketone, thus reducing the likelihood of self-condensation.[1] Maintain low reaction temperatures: Perform the reaction at low temperatures (e.g., -78 °C) to control the rate of self-condensation, which typically has a higher activation energy than the desired reaction. |
| Formation of an unexpected heterocyclic compound. | Reaction with amine or hydrazine (B178648) impurities or reagents: this compound can readily cyclize with primary amines or hydrazines to form pyrroles (Paal-Knorr synthesis) or pyrazoles, respectively.[2][3] | Ensure high purity of reagents and solvents: Use purified reagents and anhydrous solvents to eliminate potential sources of amine or hydrazine contaminants. Control reaction pH: For reactions that do not involve amines or hydrazines, maintaining a neutral or slightly acidic pH can prevent unintended cyclization. For Paal-Knorr synthesis, weakly acidic conditions can accelerate the reaction, but pH below 3 can favor furan (B31954) formation. |
| Product mixture is difficult to purify. | Formation of multiple regioisomers or stereoisomers: In reactions like the synthesis of pyrazoles from substituted hydrazines, two different regioisomers can be formed.[3] | Optimize reaction conditions for regioselectivity: Factors such as the solvent, temperature, and catalyst can influence the regioselectivity of the reaction. For example, in pyrazole (B372694) synthesis, using an acid medium in N,N-dimethylacetamide can lead to good regioselectivity.[3] Employ appropriate purification techniques: If isomer formation is unavoidable, utilize chromatographic techniques such as column chromatography or preparative HPLC for separation. |
| Inconsistent reaction outcomes. | Variability in reagent quality or reaction setup: The purity of this compound, solvents, and other reagents, as well as the reaction atmosphere, can significantly impact the results. | Use high-purity starting materials: Ensure the this compound and other reactants are of high purity.[4] Maintain an inert atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen or moisture.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving this compound?
A1: The most prevalent byproducts are formed through self-condensation reactions (aldol or Claisen-type additions) of this compound, leading to dimers or higher oligomers. Additionally, if the reaction mixture contains primary amines or hydrazines (either as reagents or impurities), the formation of substituted pyrroles or pyrazoles through cyclization is a common side reaction.[1][2][5][3]
Q2: How can I prevent the self-condensation of this compound?
A2: To minimize self-condensation, it is crucial to control the concentration of the enolate versus the neutral diketone. This can be achieved by:
-
Using a strong, non-nucleophilic base such as Lithium diisopropylamide (LDA) to rapidly and quantitatively generate the enolate.[1]
-
Maintaining low reaction temperatures to slow down the rate of the self-condensation reaction.
-
Slowly adding the electrophile to the pre-formed enolate of this compound to ensure the electrophile is consumed as it is added, minimizing the opportunity for the enolate to react with any remaining neutral diketone.
Q3: What conditions favor the formation of pyrroles or pyrazoles from this compound?
A3: The formation of these heterocyclic byproducts is favored by the presence of primary amines or hydrazines. The Paal-Knorr synthesis of pyrroles from 1,4-dicarbonyl compounds like this compound is typically conducted under neutral or weakly acidic conditions.[1] Similarly, pyrazole synthesis occurs readily upon reaction with hydrazine, often catalyzed by acid.[3][6] To avoid these byproducts, ensure your reagents and solvents are free from such contaminants.
Q4: Can the choice of solvent influence byproduct formation?
A4: Yes, the solvent can play a significant role. For instance, in pyrazole synthesis, the choice of solvent can affect the regioselectivity of the reaction.[3] Aprotic solvents are generally preferred for reactions involving strong bases like LDA to avoid quenching the base. The polarity of the solvent can also influence reaction rates and selectivities.
Q5: Are there any recommended purification methods to remove common byproducts?
A5: If byproduct formation cannot be completely avoided, standard purification techniques are effective.
-
Column chromatography on silica (B1680970) gel is a versatile method for separating the desired product from both higher-molecular-weight self-condensation products and more polar heterocyclic byproducts.
-
Distillation can be effective if there is a significant difference in boiling points between the desired product and the byproducts.
-
Recrystallization is a suitable method for solid products, provided a suitable solvent system can be found.
Key Experimental Protocols
Protocol 1: General Procedure for Minimizing Self-Condensation in Alkylation of this compound
This protocol describes a general method for the alkylation of this compound while minimizing self-condensation byproducts.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Dissolve this compound (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.05 eq) to the cooled solution of this compound via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the resulting enolate solution at -78 °C for an additional 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TTC).
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the expected outcomes when employing different strategies to control byproduct formation. Note that specific yields will be dependent on the specific reaction and electrophile used.
| Reaction Type | Control Strategy | Expected Major Product Yield | Expected Byproduct Formation |
| Alkylation | Use of NaH (weaker base) at room temperature | Moderate | Significant self-condensation products |
| Alkylation | Use of LDA at -78 °C | High | Minimal self-condensation products |
| Reaction with primary amine | Neutral pH, room temperature | High (Pyrrole) | Minimal other byproducts |
| Reaction with hydrazine | Acidic catalysis | High (Pyrazole) | Potential for regioisomer formation |
Visualizations
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 6. CA1141390A - Preparation of pyrazoles - Google Patents [patents.google.com]
stability of 2,4-Octanedione in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,4-Octanedione in various solvents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary forms of this compound in solution?
A1: this compound, a β-diketone, primarily exists as a mixture of two tautomeric forms in solution: the keto form and the enol form. The equilibrium between these two forms is highly dependent on the solvent used. Generally, the enol form is stabilized by intramolecular hydrogen bonding.
Q2: How does the solvent affect the keto-enol tautomeric equilibrium of this compound?
A2: The polarity and hydrogen-bonding capability of the solvent significantly influence the ratio of keto to enol tautomers. Protic solvents, which can form hydrogen bonds, tend to disrupt the intramolecular hydrogen bond of the enol form, thus favoring the keto form. In contrast, aprotic and nonpolar solvents favor the more stable, intramolecularly hydrogen-bonded enol form.
Data Presentation: Keto-Enol Tautomerism in Different Solvents
| Solvent Type | Predominant Form | Estimated % Enol | Rationale |
| Polar Protic (e.g., Water, Methanol, Ethanol) | Keto | < 20% | Solvent's hydrogen bonding disrupts the enol's internal hydrogen bond. |
| Polar Aprotic (e.g., DMSO, Acetonitrile) | Enol | > 80% | The enol form's intramolecular hydrogen bond is less disrupted. |
| Nonpolar (e.g., Hexane, Toluene, CCl4) | Enol | > 90% | The intramolecular hydrogen bond of the enol form is highly favored. |
Q3: What are the main factors that can lead to the degradation of this compound?
A3: The stability of this compound can be compromised by several factors, including:
-
Temperature: Elevated temperatures can accelerate thermal decomposition.
-
pH: Both acidic and basic conditions can catalyze hydrolysis.
-
Light: Exposure to UV light may induce photodegradation.
-
Oxidizing agents: The presence of strong oxidizing agents can lead to oxidative cleavage of the diketone.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | Shift in keto-enol equilibrium due to changes in solvent composition or temperature. | Ensure consistent solvent preparation and maintain a constant temperature for all samples and standards. Allow solutions to equilibrate at the analysis temperature before injection. |
| Appearance of unexpected peaks in chromatograms over time | Degradation of this compound. | Prepare fresh solutions of this compound daily. Store stock solutions in a refrigerator or freezer, protected from light. Perform a forced degradation study to identify potential degradation products. |
| Precipitation of the compound from solution | Poor solubility or change in solvent composition/temperature. | Verify the solubility of this compound in the chosen solvent at the experimental temperature. Ensure the solvent is free of contaminants that might reduce solubility. |
| Discoloration of the this compound solution | Potential degradation or reaction with impurities. | Use high-purity solvents and reagents. If discoloration persists, purify the this compound before use. |
Experimental Protocols
Protocol 1: Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy
Objective: To quantify the ratio of keto and enol forms of this compound in a given solvent.
Methodology:
-
Sample Preparation: Prepare a ~10-20 mg/mL solution of this compound in the deuterated solvent of interest (e.g., CDCl₃, DMSO-d₆, D₂O).
-
NMR Acquisition: Acquire a ¹H NMR spectrum at a constant, known temperature (e.g., 298 K).
-
Data Analysis:
-
Identify the characteristic peaks for the keto and enol forms.
-
Enol form: Look for the vinyl proton signal (~5.5-6.0 ppm) and the enolic hydroxyl proton signal (can be broad and variable, ~15-17 ppm).
-
Keto form: Identify the methylene (B1212753) proton signal (~3.5-4.0 ppm).
-
-
Integrate the area of a well-resolved peak for each tautomer (e.g., the vinyl proton for the enol form and the methylene protons for the keto form).
-
Calculate the percentage of each tautomer using the following formula: % Enol = [Integral (enol) / (Integral (enol) + Integral (keto)/2)] * 100 (Note: The keto integral is divided by 2 as the methylene group has two protons).
-
Protocol 2: Stability Assessment by HPLC-UV
Objective: To evaluate the stability of this compound in a specific solvent under defined conditions (e.g., temperature, pH, light exposure).
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution with the solvent to be tested to a final working concentration (e.g., 50 µg/mL).
-
-
Stress Conditions:
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Thermal Stress: Store the solution at an elevated temperature (e.g., 40°C, 60°C) and protect it from light.
-
Photostability: Expose the solution to a controlled light source (e.g., UV lamp at 254 nm or 365 nm) at a constant temperature.
-
Hydrolytic Stress: Adjust the pH of the aqueous solution to acidic (e.g., pH 2 with HCl) and basic (e.g., pH 10 with NaOH) conditions.
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Analyze the sample by a validated stability-indicating HPLC-UV method. A typical method might use a C18 column with a mobile phase of acetonitrile (B52724) and water.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Keto-Enol tautomerism of this compound and solvent influence.
Caption: Experimental workflow for stability testing of this compound.
Technical Support Center: Handling and Disposal of 2,4-Octanedione Waste
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2,4-Octanedione waste.
Frequently Asked Questions (FAQs)
Handling and Storage
-
Q1: What are the primary hazards associated with this compound? A1: this compound is classified as a hazardous substance that causes skin and serious eye irritation. It may also cause respiratory irritation.[1] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
-
Q2: What are the proper storage conditions for this compound? A2: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place. Keep it away from heat, sparks, open flames, and hot surfaces.[2]
-
Q3: What personal protective equipment (PPE) should be worn when handling this compound? A3: When handling this compound, it is essential to wear chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles, and a lab coat. If there is a risk of splashing, a face shield should also be worn. All handling should be done in a chemical fume hood to avoid inhalation of vapors.[3]
Disposal
-
Q4: How should I dispose of pure, unused this compound? A4: Pure, unused this compound should be disposed of as hazardous chemical waste. It should be collected in a clearly labeled, sealed, and compatible waste container for pickup by a licensed hazardous waste disposal service. Do not pour it down the drain.
-
Q5: How do I dispose of materials contaminated with this compound (e.g., gloves, paper towels, glassware)? A5: Solid materials contaminated with this compound, such as gloves and paper towels, should be placed in a designated, sealed, and labeled hazardous waste container for solid chemical waste. Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone), and the rinsate collected as hazardous liquid waste before washing the glassware.
-
Q6: Can I neutralize this compound waste in the lab before disposal? A6: Yes, chemical degradation can be performed by trained personnel to render the waste less hazardous. A common method is oxidation using potassium permanganate (B83412). However, this process generates its own waste products that must be disposed of properly. Always follow a validated standard operating procedure (SOP) and conduct the reaction in a chemical fume hood with appropriate PPE.
Troubleshooting Guide
-
Problem: I spilled a small amount of this compound on the lab bench.
-
Solution: For a minor spill, ensure the area is well-ventilated and you are wearing appropriate PPE. Absorb the spill with an inert material like vermiculite (B1170534) or sand. Collect the absorbed material into a designated hazardous waste container. Clean the spill area with soap and water.
-
-
Problem: The this compound in the storage container has changed color.
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Solution: A change in color could indicate contamination or degradation. Do not use the chemical if its integrity is questionable. Dispose of it as hazardous waste, ensuring it is properly labeled with its suspected condition.
-
-
Problem: During a reaction, the this compound is not reacting as expected.
-
Solution: This could be due to several factors, including the purity of the this compound, the reaction conditions (temperature, solvent), or the presence of inhibitors. If you suspect the quality of the this compound, it is best to use a fresh batch. Review your experimental protocol to ensure all parameters are correct.
-
-
Problem: I am unsure if my this compound waste is compatible with other wastes in my collection container.
-
Solution: Never mix incompatible wastes. This compound, as a ketone, should not be mixed with strong oxidizing or reducing agents. If in doubt, use a separate, clearly labeled waste container for your this compound waste.
-
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Unit |
| Molecular Formula | C₈H₁₄O₂ | |
| Molecular Weight | 142.20 | g/mol |
| CAS Number | 14090-87-0 | |
| Boiling Point | 97-99 (at 27 mmHg) | °C |
| Density | 0.923 | g/cm³ |
| Flash Point | 71 | °C |
| Refractive Index | 1.4590 |
Experimental Protocols
Protocol for Chemical Degradation of this compound Waste via Permanganate Oxidation
! CAUTION ! This procedure should only be performed by trained personnel in a certified chemical fume hood while wearing appropriate personal protective equipment, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves. The reaction can be exothermic.
Materials:
-
This compound waste
-
Potassium permanganate (KMnO₄)
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Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅)
-
Water (H₂O)
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Large beaker or flask (at least 10 times the volume of the waste)
-
Stir plate and stir bar
-
Ice bath
Procedure:
-
Dilution: In a large beaker, dilute the this compound waste with water to a concentration of approximately 1-2%. Stir the solution.
-
Acidification: Slowly and carefully add concentrated sulfuric acid to the solution to achieve a pH of approximately 2-3. This step should be done in an ice bath to control the temperature as the dilution of sulfuric acid is exothermic.
-
Oxidation: While stirring vigorously, slowly add a 5% aqueous solution of potassium permanganate. The purple color of the permanganate will disappear as it reacts. Continue adding the permanganate solution until a faint, persistent pink or purple color remains for at least 30 minutes, indicating that the oxidation is complete.
-
Quenching: After the oxidation is complete, quench the excess permanganate by slowly adding a solution of sodium bisulfite or sodium metabisulfite until the purple color disappears and the solution becomes colorless or a brown precipitate of manganese dioxide (MnO₂) forms.
-
Neutralization and Disposal: Neutralize the final solution to a pH of 6-8 with a suitable base (e.g., sodium bicarbonate). The neutralized solution and any precipitate should be collected as hazardous waste for disposal according to institutional guidelines.
Visualizations
Caption: Workflow for the safe disposal of this compound waste.
Caption: Troubleshooting logic for common issues with this compound.
References
Technical Support Center: Recrystallization of 2,4-Octanedione
Welcome to the technical support center for 2,4-Octanedione. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common issues encountered during the purification of this compound by recrystallization.
Physical and Chemical Properties of this compound
A clear understanding of the physical properties of this compound is critical for troubleshooting its purification. The compound's very low melting point is the primary source of difficulty during crystallization.
| Property | Value | Source |
| CAS Number | 14090-87-0 | [1][2] |
| Molecular Formula | C₈H₁₄O₂ | [3] |
| Molecular Weight | 142.20 g/mol | [4] |
| Appearance | Liquid at room temperature | [4] |
| Melting Point | -34.7 °C | [4] |
| Boiling Point | 97-99 °C @ 27 mmHg | [1][2] |
| Density | 0.923 g/mL @ 25 °C | [5] |
| Solubility | Soluble in alcohol; Water: ~3.9-4.1 g/L @ 25 °C | [4][5] |
Frequently Asked Questions (FAQs)
Q1: Why is my sample of this compound a liquid or oil? I thought I could recrystallize it.
A1: This is the most common issue. Pure this compound has a melting point of approximately -34.7°C, meaning it is a liquid under standard laboratory conditions[4]. If your impure sample is a solid, it is likely due to the presence of impurities that have raised the melting point of the mixture. The goal of purification is to isolate the pure liquid, which will require a specialized low-temperature recrystallization technique instead of a standard procedure.
Q2: How do I select a suitable solvent for a low-temperature recrystallization?
A2: The ideal solvent should dissolve the this compound when warm but have very limited solubility at low temperatures (e.g., in a dry ice/acetone bath). Crucially, the solvent itself must remain liquid at these low temperatures.
Key Solvent Characteristics:
-
High solubility for this compound at or near room temperature.
-
Low solubility for this compound at very low temperatures (-40 to -78 °C).
-
A freezing point well below the target crystallization temperature.
-
Impurities should be either completely soluble or completely insoluble in the solvent at all temperatures.
-
The solvent should not react with this compound. [6]
| Solvent | Boiling Point (°C) | Freezing Point (°C) | Polarity | Notes |
| n-Pentane | 36.1 | -129.8 | Non-polar | A good first choice. Its volatility makes it easy to remove. |
| n-Hexane | 68.7 | -95 | Non-polar | Similar to pentane, but less volatile. A good candidate for single-solvent crystallization.[6] |
| Diethyl Ether | 34.6 | -116.3 | Polar aprotic | Highly volatile and flammable. Can be used in a mixed-solvent system with a non-polar solvent like hexane.[7] |
| Acetone | 56 | -95 | Polar aprotic | May be too good a solvent, but could be used as the "soluble" solvent in a mixed-solvent pair with hexane.[6] |
It is strongly recommended to perform a small-scale test with 1-2 potential solvents before committing to a bulk purification.
Q3: I cooled my solution, but no crystals have formed. What should I do?
A3: This typically indicates that too much solvent was used, and the solution is not supersaturated at the lower temperature.
Troubleshooting Steps:
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure this compound, add a tiny crystal to the cold solution to induce crystallization.
-
Reduce solvent volume: Carefully allow some of the solvent to evaporate using a gentle stream of nitrogen or by warming the solution slightly and then re-cooling. Be cautious not to remove too much solvent.
-
Cool to a lower temperature: If you are using an ice-water bath, switch to a dry ice/acetone or dry ice/isopropanol bath (-78 °C).
Q4: My compound separated as an oil, not crystals, even at low temperatures. How can I fix this?
A4: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point. Given the very low melting point of this compound, this is a significant risk.
Solutions:
-
Re-heat and add more solvent: The solution may be too concentrated, causing the compound to come out of solution too quickly. Warm the mixture until the oil redissolves, add a small amount of additional solvent (1-5% of the total volume), and attempt to cool it again, but more slowly.
-
Lower the crystallization temperature: The goal is to ensure the solution becomes supersaturated at a temperature well below the compound's melting point. Using a -78 °C bath is often necessary.
-
Change solvents: Try a more non-polar solvent. This compound may be too soluble in the current solvent, even when cold.
Experimental Protocol: Low-Temperature Recrystallization
This protocol is designed for purifying compounds that are liquid at room temperature.
Objective: To purify crude this compound by inducing crystallization at very low temperatures.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., n-pentane)
-
Erlenmeyer flask with a ground glass joint or a screw cap
-
Drying tube (e.g., filled with calcium chloride)
-
Stir bar (optional)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Pre-cooled filtration apparatus (Buchner funnel and flask)
-
Filter paper
Methodology:
-
Dissolution: Place the crude this compound in the Erlenmeyer flask. At room temperature, add the minimum amount of solvent required to just dissolve the sample. Gentle warming (no more than 30-40 °C) in a water bath can be used if necessary, but avoid excessive heat.
-
Slow Cooling: Cover the flask with a stopper fitted with a drying tube to prevent atmospheric moisture from condensing into your cold solvent. Place the flask in the low-temperature bath (-78 °C). To promote the formation of larger, purer crystals, ensure the cooling is gradual. This can be achieved by placing the flask in a beaker, which is then placed in the cooling bath, creating an insulating layer of air. Do not disturb the flask as it cools.
-
Induce Crystallization (if necessary): If no crystals form after 15-20 minutes, try the troubleshooting steps outlined in Q3.
-
Isolation of Crystals: Once crystallization is complete, the crystals must be filtered quickly while still cold.
-
Pre-cool your Buchner funnel and filter flask by rinsing them with a small amount of the cold solvent.
-
Working quickly, pour the cold slurry of crystals and solvent into the funnel under vacuum.
-
Wash the crystals with a very small amount of fresh, ice-cold solvent to remove any residual impurities.
-
-
Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Since the compound will melt upon warming to room temperature, subsequent handling should be planned accordingly. The final product will be a purified liquid.
Visual Guides
Workflow for Low-Temperature Recrystallization
Caption: Workflow for low-temperature recrystallization of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. This compound | 14090-87-0 [chemicalbook.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. PubChemLite - this compound (C8H14O2) [pubchemlite.lcsb.uni.lu]
- 4. 14090-87-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2,4-octane dione, 14090-87-0 [thegoodscentscompany.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Analysis of 2,4-Octanedione and 2,4-Pentanedione for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, chelating abilities, and synthetic applications of 2,4-Octanedione and 2,4-Pentanedione, supported by experimental data and detailed protocols.
In the landscape of chemical synthesis and analysis, β-dicarbonyl compounds are indispensable structural motifs. Among these, 2,4-pentanedione, commonly known as acetylacetone (B45752) (acac), has long been a staple in research and industrial applications. Its longer-chain analogue, this compound, presents an alternative with distinct properties that may offer advantages in specific contexts. This guide provides a comprehensive comparison of these two β-diketones, offering researchers, scientists, and drug development professionals the critical data and methodologies necessary to select the optimal compound for their work.
Physicochemical Properties: A Tale of Two Alkyl Chains
The primary structural difference between this compound and 2,4-pentanedione is the length of the alkyl chain at the C-1 position—a propyl group in the former and a methyl group in the latter. This seemingly simple variation imparts significant differences in their physical and chemical characteristics, which are summarized in the table below.
| Property | This compound | 2,4-Pentanedione |
| Molecular Formula | C₈H₁₄O₂ | C₅H₈O₂ |
| Molecular Weight | 142.20 g/mol | 100.12 g/mol [1] |
| Appearance | Solid | Colorless to yellowish liquid[1] |
| Boiling Point | 97-99 °C at 27 mmHg | 140.4 °C at 760 mmHg |
| Melting Point | Not available | -23 °C[1] |
| Density | 0.923 g/mL | 0.975 g/mL |
| Water Solubility | Lower (predicted) | 166 g/L at 20°C[1] |
| LogP (Octanol/Water) | Higher (more lipophilic) | 0.40[1] |
The longer alkyl chain in this compound results in a higher molecular weight and a corresponding decrease in water solubility and increase in lipophilicity (LogP). This enhanced lipophilic character can be advantageous in applications requiring solubility in organic solvents or for facilitating transport across biological membranes in drug delivery systems. Conversely, the higher water solubility of 2,4-pentanedione makes it more suitable for aqueous-based reactions and formulations.
Metal Chelation: A Comparative Look at Stability
Both this compound and 2,4-pentanedione are excellent chelating agents, capable of forming stable complexes with a wide variety of metal ions. This property is central to their use in catalysis, as metal scavengers, and in the formation of metal-organic frameworks. The stability of these metal complexes is a critical parameter for these applications.
While direct comparative studies on the stability constants of this compound and 2,4-pentanedione complexes with various metal ions are not extensively documented in readily available literature, the principles of coordination chemistry suggest that the electronic effects of the different alkyl substituents will influence the acidity of the enol proton and, consequently, the stability of the resulting metal complexes. It is generally observed that the stability of β-diketonate complexes is influenced by the electron-donating or withdrawing nature of the substituents.
Experimental Protocol: Determination of Metal Complex Stability Constants by Potentiometric Titration
This protocol outlines a standard method for determining the stability constants of metal complexes with β-diketones.
Materials:
-
This compound or 2,4-Pentanedione
-
Metal salt (e.g., CuCl₂, NiCl₂, ZnCl₂)
-
Standardized hydrochloric acid (HCl) solution (0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (0.1 M, carbonate-free)
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
Dioxane-water solvent mixture (e.g., 50% v/v)
-
pH meter with a glass electrode
-
Thermostated reaction vessel
-
Magnetic stirrer
Procedure:
-
Solution Preparation: Prepare solutions of the β-diketone, metal salt, HCl, and NaOH in the dioxane-water solvent. The ionic strength of all solutions should be maintained at a constant value (e.g., 0.1 M) using KCl.
-
Titration:
-
Acid Dissociation Constant (pKa) of the Ligand: Titrate a solution containing a known concentration of the β-diketone and HCl with the standardized NaOH solution. Record the pH at regular intervals of titrant addition.
-
Metal-Ligand Stability Constant: Titrate a solution containing the β-diketone, the metal salt, and HCl with the standardized NaOH solution. Again, record the pH at regular intervals.
-
-
Data Analysis: Plot the titration curves (pH vs. volume of NaOH added). From these curves, calculate the pKa of the ligand and the formation constants (log K) of the metal complexes using established computational methods, such as the Bjerrum method.
Workflow for Determining Metal Complex Stability:
Caption: Workflow for the determination and comparison of metal complex stability constants.
Applications in Synthesis: Precursors to Heterocyclic Compounds
Both this compound and 2,4-pentanedione are versatile starting materials for the synthesis of a wide range of heterocyclic compounds, which are core scaffolds in many pharmaceuticals. Two common reactions for this purpose are the Knoevenagel condensation and the Paal-Knorr synthesis.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. Both this compound and 2,4-pentanedione can serve as the active methylene (B1212753) compound in this reaction.
Experimental Protocol: Knoevenagel Condensation with an Aromatic Aldehyde
Materials:
-
This compound or 2,4-Pentanedione
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine (catalyst)
-
Ethanol (B145695) (solvent)
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
In a round-bottom flask, dissolve the β-diketone (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic method for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. While 2,4-diones are not 1,4-dicarbonyls, they can be utilized in related condensation reactions to form various heterocyclic systems. For example, the reaction with hydrazine (B178648) derivatives can yield pyrazoles.
Experimental Protocol: Synthesis of Pyrazoles
Materials:
-
This compound or 2,4-Pentanedione
-
Hydrazine hydrate (B1144303) or a substituted hydrazine
-
Ethanol (solvent)
-
Standard laboratory glassware
Procedure:
-
Dissolve the β-diketone (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1 equivalent) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified time, monitoring by TLC.
-
After the reaction is complete, the solvent is removed, and the crude product is purified, typically by recrystallization.
General Workflow for Heterocycle Synthesis:
Caption: A generalized workflow for the synthesis of heterocyclic compounds from β-diketones.
Conclusion
The choice between this compound and 2,4-pentanedione is contingent upon the specific requirements of the intended application. The greater lipophilicity and lower water solubility of this compound may be advantageous in organic-phase catalysis and for applications in drug delivery where membrane permeability is a factor. In contrast, the higher water solubility and established track record of 2,4-pentanedione make it a reliable choice for aqueous systems and a broader range of well-documented synthetic transformations. The provided experimental protocols offer a starting point for researchers to quantitatively assess the performance of each compound in their specific experimental context, enabling an informed decision based on empirical data. Further comparative studies are warranted to fully elucidate the relative merits of these two valuable β-diketones in various research and development settings.
References
A Comparative Guide to the Reactivity of 2,4-Octanedione and Other β-Diketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2,4-octanedione with other commonly used β-diketones, including acetylacetone (B45752), dibenzoylmethane, and 1,3-cyclohexanedione. Understanding the relative reactivity of these compounds is crucial for their effective application in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. This document summarizes key reactivity parameters, provides detailed experimental protocols for their determination, and illustrates important reaction mechanisms.
Comparative Analysis of Reactivity Parameters
The reactivity of β-diketones is primarily governed by the acidity of the α-protons and the position of the keto-enol equilibrium. These factors directly influence their utility as nucleophiles in a variety of condensation and alkylation reactions.
Acidity (pKa)
The pKa value is a measure of the acidity of the methylene (B1212753) protons located between the two carbonyl groups. A lower pKa indicates a more acidic proton, leading to easier enolate formation and generally higher reactivity in base-catalyzed reactions.
| Compound | Structure | pKa (in water) |
| This compound | CH₃COCH₂CO(CH₂)₃CH₃ | ~9.30 (Predicted)[1] |
| Acetylacetone | CH₃COCH₂COCH₃ | 8.99 ± 0.04[2] |
| Dibenzoylmethane | C₆H₅COCH₂COC₆H₅ | 9.35 (in dioxane-water) |
| 1,3-Cyclohexanedione | (CH₂)₄(CO)₂ | 5.26[3][4] |
| Dimedone | C₈H₁₂O₂ | 5.23[5] |
Note: Experimental conditions can significantly affect pKa values. The value for this compound is a predicted value.
Keto-Enol Tautomerism
β-Diketones exist as an equilibrium mixture of keto and enol tautomers. The enol form is often stabilized by intramolecular hydrogen bonding and conjugation, making it the predominant species in many cases. The percentage of the enol tautomer influences the compound's spectroscopic properties and its reactivity profile, as the enol form is the reactive species in many reactions.
| Compound | % Enol (in CDCl₃, unless specified) |
| This compound | Data not readily available |
| Acetylacetone | ~85%[6] |
| Dibenzoylmethane | Predominantly enol |
| 1,3-Cyclohexanedione | Predominantly enol in solution[3][4] |
Note: The keto-enol equilibrium is highly solvent-dependent. In polar, hydrogen-bonding solvents, the keto form becomes more favorable.[7]
Reaction Kinetics
Direct comparison of reaction rates is essential for understanding the practical reactivity of these compounds. While comprehensive kinetic data for this compound is limited, we can infer its reactivity based on available data for similar β-diketones in key synthetic transformations.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group. The rate of this reaction is influenced by the acidity of the β-diketone. For the piperidine-catalyzed reaction of acetylacetone with benzaldehyde (B42025) in methanol (B129727) at 25°C, the experimental second-order rate constant (k) has been determined to be 0.07108 min⁻¹[8]. This provides a benchmark for comparing the reactivity of other β-diketones in similar transformations.
Alkylation Reactions
Key Reaction Mechanisms and Experimental Workflows
Visualizing the pathways of these fundamental reactions and the workflows for determining key reactivity parameters is crucial for a deeper understanding.
References
- 1. 14090-87-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Acetylacetone - Wikipedia [en.wikipedia.org]
- 3. egyankosh.ac.in [egyankosh.ac.in]
- 4. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Experiment 5: Spectrophotometric Determination of Pka | PDF | Spectrophotometry | Acid [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Analytical Methods for 2,4-Octanedione Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of 2,4-Octanedione, a beta-dicarbonyl compound of interest in various chemical and pharmaceutical research areas. Due to the limited availability of comprehensive validation data specifically for this compound, this document leverages data from its close structural analog, 2,4-pentanedione (acetylacetone), to present a practical comparison of common analytical techniques. The principles and methodologies described are directly applicable to the validation of methods for this compound.
The primary methods compared are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a UV-Vis spectrophotometric method is presented as a simpler, alternative technique. This guide offers detailed experimental protocols, comparative data tables, and workflow visualizations to aid researchers in selecting and validating the most suitable analytical method for their specific needs.
Comparison of Analytical Methods
The selection of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of HPLC-UV, GC-MS, and UV-Vis spectrophotometry for the analysis of analogous beta-dicarbonyl compounds.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Formation of a colored complex with a reagent, detection via visible light absorbance. |
| Selectivity | Good; can be optimized with column and mobile phase selection. | Excellent; mass-selective detection provides high confidence in identification. | Moderate; susceptible to interference from other compounds that form colored complexes. |
| Sensitivity (LOD) | ~1.5 ng/mL | ~0.025 ppm | ~0.5 µg/mL |
| **Linearity (R²) ** | >0.999 | >0.998 | >0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Throughput | Moderate | Moderate to High | High |
| Instrumentation Cost | Moderate | High | Low |
| Sample Preparation | Simple filtration and dilution. Derivatization may be needed for enhanced sensitivity. | Can require derivatization for improved volatility and peak shape. | Simple mixing with a colorimetric reagent. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for analogous compounds and can be adapted for this compound.
HPLC-UV Method
This method is suitable for the quantification of this compound in solution.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25 °C
-
Detection wavelength: 275 nm
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.
GC-MS Method
This method offers high selectivity and sensitivity for the determination of this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm).
Reagents:
-
Methanol (B129727) (GC grade)
-
This compound standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute the sample containing this compound with methanol to a concentration within the calibration range.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 230 °C at 10 °C/min.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
MS transfer line temperature: 240 °C
-
Ion source temperature: 230 °C
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 43, 85, 142).
-
-
Analysis: Inject the standard and sample solutions into the GC-MS system.
-
Quantification: Construct a calibration curve by plotting the peak area of the selected ion against the concentration of the standards. Calculate the concentration in the sample based on this curve.
UV-Vis Spectrophotometric Method
This is a simple and rapid colorimetric method based on the formation of a colored complex between beta-dicarbonyl compounds and iron(III) chloride.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Iron(III) chloride (FeCl₃) solution (e.g., 1% in ethanol)
-
This compound standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in ethanol. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute the sample containing this compound with ethanol to a concentration within the calibration range.
-
Color Development: To a fixed volume of each standard and sample solution, add a fixed volume of the iron(III) chloride solution and mix well. Allow the color to develop for a specified time (e.g., 5 minutes).
-
Measurement: Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorbance (λmax), which should be determined experimentally (typically around 530 nm for the Fe(III)-acetylacetonate complex). Use a blank solution containing ethanol and the iron(III) chloride solution.
-
Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the sample from this curve.
Method Validation Workflow and Comparison
The validation of an analytical method is crucial to ensure the reliability and accuracy of the results. The following diagrams illustrate a typical workflow for analytical method validation and a comparison of the key attributes of the discussed methods.
Caption: A generalized workflow for the validation of an analytical method.
A Spectroscopic Showdown: Unraveling the Tautomeric Equilibrium of 2,4-Octanedione
For researchers, scientists, and drug development professionals, understanding the nuanced interplay of molecular forms is paramount. In the case of β-diketones such as 2,4-octanedione, this involves a dynamic equilibrium between its keto and enol tautomers. This guide provides a comparative analysis of these two forms through the lens of spectroscopy, offering a detailed look at how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy can be employed to distinguish and quantify these tautomers. The content herein is supported by established principles and detailed experimental protocols to aid in practical application.
The tautomerism of this compound involves the migration of a proton and the shifting of bonding electrons, resulting in two distinct isomers: a diketo form and a chelated enol form. The equilibrium between these two forms is sensitive to solvent polarity, temperature, and concentration. Spectroscopic techniques are invaluable tools for characterizing this equilibrium, as the keto and enol forms exhibit unique spectral signatures.
The Tautomeric Equilibrium of this compound
The equilibrium between the keto and enol tautomers of this compound is a fundamental concept in organic chemistry. The enol form is often stabilized by the formation of an intramolecular hydrogen bond, creating a six-membered ring.
Caption: Keto-enol tautomerism of this compound.
Spectroscopic Comparison: Data at a Glance
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃
| Proton Assignment | Keto Tautomer (ppm) | Enol Tautomer (ppm) |
| CH₃ (C1) | ~ 2.1 | ~ 2.0 |
| CH₂ (C3) | ~ 3.5 | - |
| =CH- (C3) | - | ~ 5.5 |
| -OH | - | ~ 15-17 |
| CH₂ (C5) | ~ 2.4 | ~ 2.2 |
| CH₂ (C6) | ~ 1.6 | ~ 1.5 |
| CH₂ (C7) | ~ 1.3 | ~ 1.3 |
| CH₃ (C8) | ~ 0.9 | ~ 0.9 |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon Assignment | Keto Tautomer (ppm) | Enol Tautomer (ppm) |
| C1 (CH₃) | ~ 30 | ~ 25 |
| C2 (C=O) | ~ 202 | ~ 195 |
| C3 (CH₂) | ~ 58 | - |
| C3 (=CH) | - | ~ 98 |
| C4 (C=O) | ~ 206 | ~ 190 |
| C5 (CH₂) | ~ 45 | ~ 38 |
| C6 (CH₂) | ~ 26 | ~ 26 |
| C7 (CH₂) | ~ 22 | ~ 22 |
| C8 (CH₃) | ~ 14 | ~ 14 |
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Keto Tautomer | Enol Tautomer |
| C=O Stretch | ~ 1725 and 1705 | ~ 1640-1600 (conjugated C=O) |
| C=C Stretch | - | ~ 1580-1540 |
| O-H Stretch | - | ~ 3200-2400 (broad, intramolecular H-bond) |
Table 4: Expected UV-Vis Absorption Maxima (λmax)
| Tautomer | Transition | Expected λmax (nm) |
| Keto | n → π | ~ 270-290 |
| Enol | π → π | ~ 300-340 |
Experimental Protocols
Precise and reproducible data is the cornerstone of scientific comparison. The following are detailed methodologies for the spectroscopic analysis of this compound tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of tautomeric mixtures. The slow rate of interconversion between the keto and enol forms on the NMR timescale allows for the observation of distinct signals for each tautomer.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR analysis of keto-enol tautomerism.
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumental Parameters: Utilize a spectrometer with a frequency of at least 300 MHz. Ensure the spectral width is sufficient to observe all signals, including the downfield enolic proton (typically >15 ppm).
-
Data Acquisition: Acquire the spectrum at a constant temperature. The number of scans should be optimized to achieve a good signal-to-noise ratio.
-
Data Analysis: After Fourier transformation, phasing, and baseline correction, integrate the characteristic signals for the keto (e.g., the α-methylene protons) and enol (e.g., the vinylic proton) forms. The ratio of the integrals, normalized for the number of protons, gives the tautomeric ratio.
¹³C NMR Spectroscopy:
-
Sample Preparation: A more concentrated sample (30-50 mg in 0.6-0.7 mL of solvent) is typically required.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is crucial due to the low natural abundance of ¹³C.
-
Data Analysis: Identify the distinct carbonyl and aliphatic/vinylic carbon signals for each tautomer.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the tautomers. The distinct carbonyl stretching frequencies of the keto and enol forms are particularly useful for qualitative analysis.
Experimental Workflow for IR Analysis
Caption: Workflow for IR spectroscopy analysis.
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.
-
Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands for the C=O stretching vibrations of the keto form (typically two bands) and the conjugated C=O and C=C stretching vibrations of the enol form. The presence and relative intensities of these bands indicate the presence of both tautomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is sensitive to the electronic transitions within the tautomers. The conjugated system of the enol form results in a π → π* transition at a longer wavelength compared to the n → π* transition of the non-conjugated keto form.
Experimental Workflow for UV-Vis Analysis
Caption: Workflow for UV-Vis spectroscopy analysis.
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane (B92381) or ethanol).
-
Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the absorption maxima (λmax) corresponding to the electronic transitions of the keto and enol forms. The relative absorbance at these wavelengths can be used to estimate the position of the tautomeric equilibrium, although this method is generally less precise than NMR for quantitative analysis.
Comparative Analysis of the Biological Activity of 2,4-Octanedione and Structurally Related β-Diketones
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction to β-Diketones
β-Diketones are organic compounds characterized by the presence of two ketone groups separated by a single carbon atom. This structural motif enables keto-enol tautomerism, which is believed to be crucial for their biological activity.[1][2][3][4] The enol form can chelate metal ions and participate in various biological interactions. The broader class of β-diketones has been shown to exhibit a wide range of biological effects, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][5]
Comparative Biological Activity
Due to the absence of specific quantitative data for 2,4-octanedione, this section provides a qualitative comparison based on the activities of structurally similar linear β-diketones. The biological activity of these compounds can be influenced by factors such as chain length and the presence of different substituent groups.
Antimicrobial and Antifungal Activity:
Linear β-diketones have demonstrated potential as antimicrobial and antifungal agents.[6] While specific data for this compound is unavailable, studies on other β-diketones suggest that they can inhibit the growth of various bacterial and fungal strains. The mechanism of action is thought to involve the disruption of cellular processes or chelation of essential metal ions.
Cytotoxic and Anticancer Activity:
Several β-diketone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7][8][9] The presence of the β-dicarbonyl moiety is often a key feature in molecules designed as potential anticancer agents. For instance, some platinum complexes of acetylacetone (B45752) have shown cytotoxic effects.
Antioxidant Activity:
The enol form of β-diketones is known to possess antioxidant properties due to its ability to donate a hydrogen atom and scavenge free radicals.[2][5] This activity is a common feature among many β-diketone compounds.
Data Presentation
The following tables are structured to present quantitative data for the biological activities of this compound and its analogs. As specific data is not currently available, the tables are presented to highlight the data gap and to serve as a template for future research findings.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Escherichia coli | Data not available | - |
| This compound | Staphylococcus aureus | Data not available | - |
| This compound | Candida albicans | Data not available | - |
| 2,4-Pentanedione (Acetylacetone) | Various | Data not available | - |
| 3,5-Heptanedione | Various | Data not available | - |
Table 2: Cytotoxicity (Half-maximal Inhibitory Concentration - IC50)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | e.g., HeLa, MCF-7 | Data not available | - |
| 2,4-Pentanedione (Acetylacetone) | e.g., HeLa, MCF-7 | Data not available | - |
| 3,5-Heptanedione | e.g., HeLa, MCF-7 | Data not available | - |
Table 3: Antioxidant Activity (e.g., DPPH Radical Scavenging)
| Compound | Assay | IC50 (µg/mL) | Reference |
| This compound | DPPH | Data not available | - |
| 2,4-Pentanedione (Acetylacetone) | DPPH | Data not available | - |
| 3,5-Heptanedione | DPPH | Data not available | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of the biological activity of this compound and similar compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic/antifungal
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Inoculum: Culture the microorganism overnight and then dilute in fresh broth to achieve a standardized concentration (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized microbial suspension to each well containing the diluted compound.
-
Controls: Include wells for a positive control (microorganism with a known antibiotic/antifungal), a negative control (microorganism with the vehicle used to dissolve the compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Cytotoxicity Testing: MTT Assay for IC50 Determination
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Test compound
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of a compound.
Materials:
-
Test compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) or ethanol
-
Methanol or ethanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microtiter plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare different concentrations of the test compound in methanol or ethanol.
-
Reaction Mixture: Add the DPPH solution to each concentration of the test compound.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm. The scavenging of the DPPH radical by the antioxidant compound results in a decrease in absorbance.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging percentage against compound concentration.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of β-diketones.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2,4-Octanedione
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2,4-Octanedione, a β-diketone, serves as a versatile building block in the synthesis of various heterocyclic compounds and as a chelating agent. This guide provides a comparative analysis of two primary methods for the synthesis of this compound: the Claisen condensation and the acylation of a ketone. This comparison is supported by detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for specific research and development needs.
Method 1: Claisen Condensation of a Ketone and an Ester
The Claisen condensation is a classic carbon-carbon bond-forming reaction that utilizes a strong base to condense an ester with a ketone, resulting in a β-diketone. A common approach for the synthesis of this compound via this method involves the reaction of 2-hexanone (B1666271) with an acetate (B1210297) ester, such as ethyl acetate, in the presence of a strong base like sodium hydride.
Experimental Protocol:
Materials:
-
2-Hexanone
-
Ethyl acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube is charged with sodium hydride (1.2 equivalents). The sodium hydride is washed with anhydrous diethyl ether to remove the mineral oil, and then suspended in fresh anhydrous diethyl ether.
-
A solution of 2-hexanone (1.0 equivalent) and ethyl acetate (1.1 equivalents) in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium hydride at room temperature.
-
After the addition is complete, the reaction mixture is heated to reflux and maintained for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of 1 M HCl until the evolution of gas ceases and the solution is acidic.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification can be achieved by vacuum distillation.
Method 2: Acylation of a Ketone with an Acid Anhydride (B1165640)
An alternative route to β-diketones is the acylation of a ketone enolate. This can be achieved using an acid anhydride in the presence of a Lewis acid catalyst, such as boron trifluoride. For the synthesis of this compound, this would involve the reaction of 2-hexanone with acetic anhydride, catalyzed by boron trifluoride.
Experimental Protocol:
Materials:
-
2-Hexanone
-
Acetic anhydride
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-hexanone (1.0 equivalent) and anhydrous diethyl ether.
-
The solution is cooled in an ice bath, and boron trifluoride etherate (1.1 equivalents) is added dropwise with stirring.
-
Acetic anhydride (1.2 equivalents) is then added dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Reaction progress is monitored by TLC.
-
The reaction is quenched by carefully pouring the mixture into a stirred, ice-cold saturated aqueous NaHCO₃ solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous NaHCO₃ solution until the effervescence ceases, followed by a wash with brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound.
Comparative Analysis of Synthesis Methods
| Parameter | Claisen Condensation | Acylation with Acetic Anhydride |
| Starting Materials | 2-Hexanone, Ethyl acetate | 2-Hexanone, Acetic anhydride |
| Key Reagents | Sodium hydride (strong base) | Boron trifluoride etherate (Lewis acid) |
| Reaction Time | 12 - 24 hours | 4 - 6 hours |
| Typical Yield | Moderate to Good | Good to High |
| Key Advantages | Utilizes readily available and relatively inexpensive starting materials. | Shorter reaction times and generally higher yields. |
| Key Disadvantages | Requires the use of highly reactive and flammable sodium hydride. Longer reaction times. | Boron trifluoride is corrosive and moisture-sensitive. |
Logical Workflow for Method Selection
The choice between these two synthetic routes will depend on the specific requirements of the researcher, including available equipment, safety considerations, desired yield, and time constraints. The following diagram illustrates a logical workflow for selecting the appropriate method.
Caption: Decision workflow for selecting a this compound synthesis method.
Signaling Pathway of Claisen Condensation
The Claisen condensation proceeds through a well-defined reaction pathway initiated by the deprotonation of the α-carbon of the ketone.
Caption: Reaction pathway for the Claisen condensation synthesis of this compound.
performance of different catalysts in 2,4-Octanedione synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of β-dicarbonyl compounds, such as 2,4-octanedione, is a cornerstone of modern organic synthesis, providing key intermediates for the development of novel therapeutics and complex molecular architectures. The selection of an appropriate catalyst is paramount in dictating the efficiency, selectivity, and overall yield of the synthesis. This guide offers a comparative overview of various catalytic systems applicable to the synthesis of this compound, primarily through the Claisen condensation reaction. While direct comparative studies for this compound are not extensively documented, this guide leverages data from analogous acylation reactions of β-dicarbonyl compounds to provide valuable insights into catalyst performance.
Performance Comparison of Catalytic Systems
The synthesis of this compound is typically achieved via a Claisen condensation or a related acylation reaction. The choice of catalyst, ranging from traditional bases to Lewis acids and other metal-based systems, significantly impacts the reaction outcome. Below is a summary of catalyst types and their performance in analogous β-diketone syntheses.
| Catalyst Type | Catalyst Example | Typical Substrates | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Base-Promoted | Sodium Ethoxide (NaOEt) | Ethyl acetate (B1210297), 2-Heptanone (B89624) | Ethanol (B145695) | Reflux | Several hours | Moderate |
| Lewis Acid | Magnesium Chloride (MgCl₂) | Ethyl acetoacetate, Aldehyde | Methanol | Reflux | 4 hours | 69-87[1] |
| Lewis Acid | Cerium(III) Chloride (CeCl₃·7H₂O) | Ketones, Hydrazines | tert-Butanol | 60 | 12-24 hours | Moderate to Good |
| Metal-Based | Cerium(IV) Ammonium Nitrate (CAN) | 1,3-Dicarbonyl compounds, Amines | Acetonitrile | Room Temp. | Variable | Good |
Note: The data presented is for analogous reactions and serves as a predictive guide for the synthesis of this compound. Actual performance may vary based on specific substrates and reaction conditions.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of this compound. The following are generalized protocols for base-promoted and Lewis acid-catalyzed Claisen-type condensations, which can be adapted for the target molecule.
Protocol 1: Base-Promoted Claisen Condensation
This protocol describes a traditional approach using a strong base to promote the condensation of an ester and a ketone.
Materials:
-
2-Heptanone
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide in anhydrous ethanol.
-
Add a solution of 2-heptanone in anhydrous ethanol dropwise to the stirred base solution at room temperature.
-
Following the addition of the ketone, add ethyl acetate dropwise.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Lewis Acid-Catalyzed Acylation
This protocol utilizes a Lewis acid to catalyze the acylation of a ketone enolate, a common strategy for β-diketone synthesis.
Materials:
-
2-Heptanone
-
Acetyl chloride
-
Magnesium chloride (MgCl₂)
-
Triethylamine (B128534) (TEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (for workup)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
To a stirred solution of 2-heptanone and triethylamine in anhydrous dichloromethane at 0 °C, add magnesium chloride.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add acetyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the specified time (e.g., 4 hours), monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing the Synthesis
To better understand the process, the following diagrams illustrate the general experimental workflow and the underlying reaction mechanism.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Claisen condensation for this compound synthesis.
References
A Researcher's Guide to Assessing the Purity of Synthesized 2,4-Octanedione and a Comparison with Alternative Chelating Agents
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in guaranteeing the validity and reproducibility of experimental results. This guide provides a comprehensive overview of methods to assess the purity of 2,4-Octanedione, a versatile β-diketone. Furthermore, it offers a comparative analysis of this compound with alternative chelating agents, supported by experimental data and detailed protocols.
Assessing the Purity of this compound: A Multi-faceted Approach
The purity of synthesized this compound can be determined using a combination of chromatographic and spectroscopic techniques. The choice of method depends on the desired level of accuracy, the nature of potential impurities, and the available instrumentation. Common impurities in the synthesis of this compound, often prepared via a Claisen condensation, may include unreacted starting materials (e.g., ethyl acetate (B1210297) and 2-hexanone), byproducts from self-condensation of the reactants, and residual solvents.
Table 1: Comparison of Analytical Methods for Purity Assessment of this compound
| Analytical Method | Principle | Information Provided | Typical Purity (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Quantitative purity, detection of non-volatile impurities. | >99% | ~0.01% | ~0.03% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based identification. | Quantitative purity, identification of volatile impurities and isomers. | >99% | ~0.005% | ~0.02% |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. | Absolute purity determination without a specific reference standard of the analyte. | >98% | ~0.1% | ~0.3% |
Experimental Protocols
Below are detailed protocols for the three primary methods of purity assessment for this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm (the λmax for the enol form of many β-diketones).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a standard solution of this compound of known high purity in the mobile phase.
-
Analysis: Inject the sample and standard solutions. Purity is calculated by comparing the peak area of the analyte in the sample to that of the standard, or by area normalization assuming all components have a similar response factor.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the identification and quantification of this compound and its volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Source Temperature: 230°C.
-
-
Sample Preparation: Dilute the synthesized this compound in a volatile solvent like dichloromethane (B109758) or ethyl acetate to a concentration of approximately 100 µg/mL.
-
Analysis: Inject 1 µL of the sample. Identify this compound based on its retention time and mass spectrum. The PubChem database lists characteristic mass spectral peaks for this compound.[1] Purity is determined by the area percentage of the this compound peak relative to all other peaks in the chromatogram.
Protocol 3: Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol provides a method for determining the absolute purity of this compound using an internal standard.
-
Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., Chloroform-d, Acetone-d6).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg) into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard (e.g., 5 mg) to the same NMR tube.
-
Add the appropriate volume of deuterated solvent (e.g., 0.7 mL).
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of all nuclei.
-
-
Analysis:
-
Integrate a well-resolved signal of this compound (e.g., the methyl protons) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (W_std / W_sample) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P_std = Purity of the internal standard
-
-
Visualizing the Purity Assessment Workflow
The following diagram illustrates the general workflow for assessing the purity of synthesized this compound.
Comparison with Alternative Chelating Agents
This compound's utility often stems from its ability to act as a bidentate chelating agent, forming stable complexes with various metal ions. However, other chelating agents are available, each with its own set of properties. This section compares this compound with the traditional chelating agent Ethylenediaminetetraacetic acid (EDTA) and modern biodegradable alternatives.
Table 2: Performance Comparison of this compound with Alternative Chelating Agents
| Chelating Agent | Type | Denticity | Metal Binding Affinity (log K1 for Cu2+) | Biodegradability | Key Features |
| This compound | β-Diketone | Bidentate | ~8-10 (estimated) | Moderate | Forms neutral, often organic-soluble complexes. |
| EDTA | Aminopolycarboxylic acid | Hexadentate | 18.8 | Poor | Forms very stable, water-soluble complexes with a wide range of metals.[2][3] |
| EDDS ([S,S]-isomer) | Aminopolycarboxylic acid | Hexadentate | 18.4 | Readily biodegradable | A green alternative to EDTA with similar strong chelation.[4] |
| MGDA | Aminopolycarboxylic acid | Tetradentate | 16.9 | Readily biodegradable | Effective and eco-friendly, especially in cleaning applications.[5] |
| GLDA | Aminopolycarboxylic acid | Pentadentate | 15.9 | Readily biodegradable | High solubility and good performance as a phosphate (B84403) replacement.[4] |
Signaling Pathway of Chelation and Factors Influencing Stability
The chelation process involves the formation of coordinate bonds between a central metal ion and the ligand. For β-diketones like this compound, this occurs through the deprotonated enol form. The stability of the resulting metal complex is influenced by several factors, as depicted in the diagram below.
Conclusion
A rigorous assessment of the purity of synthesized this compound is paramount for its effective use in research and development. A combination of HPLC, GC-MS, and qNMR provides a comprehensive purity profile. When considering this compound for applications involving metal chelation, it is essential to weigh its properties against those of other available agents. While traditional chelators like EDTA offer high stability, their poor biodegradability is a significant drawback. Modern, biodegradable alternatives such as EDDS, MGDA, and GLDA present a more environmentally friendly option with comparable, though sometimes slightly lower, chelation strengths. The choice of the most suitable chelating agent will ultimately depend on the specific requirements of the application, including the target metal ion, the desired complex stability, and environmental considerations.
References
- 1. This compound | C8H14O2 | CID 84192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Evaluation of the Effect of Different Chelating Agents on Mineral Content and Erosion of Radicular Dentine: A FESEM-EDS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. library.sprep.org [library.sprep.org]
- 5. researchgate.net [researchgate.net]
The Versatility of 2,4-Octanedione and Its Isomers: A Comparative Review of Applications
For researchers, scientists, and drug development professionals, understanding the functional applications of versatile chemical compounds is paramount. This guide provides a comprehensive literature review of the applications of 2,4-octanedione and its structural isomers, offering a comparative analysis of their performance in various chemical and biological domains. This document summarizes key quantitative data, details experimental protocols for significant applications, and visualizes complex processes to facilitate a deeper understanding of their utility.
At a Glance: Physicochemical Properties of Octanedione Isomers
To understand the applications of octanedione isomers, it is essential to first consider their fundamental physicochemical properties. These properties influence their reactivity, solubility, and suitability for various applications.
| Property | This compound | 2,3-Octanedione | 2,5-Octanedione | 2,7-Octanedione |
| CAS Number | 14090-87-0 | 7493-58-5 | 3214-41-3 | 3002-23-1 |
| Molecular Formula | C₈H₁₄O₂ | C₈H₁₄O₂ | C₈H₁₄O₂ | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol | 142.20 g/mol | 142.20 g/mol | 142.20 g/mol |
| Boiling Point | 97-99 °C (27 mmHg) | 172-174 °C | 105 °C (15 Torr) | 208-210 °C |
| Density | 0.923 g/mL | 0.93 g/mL | 0.9635 g/cm³ | 0.934 g/mL |
Chelation and Metal Extraction: The Power of β-Diketones
β-Diketones, including this compound, are well-established chelating agents capable of forming stable complexes with various metal ions. This property is extensively utilized in the solvent extraction of metals from aqueous solutions, a critical process in hydrometallurgy and analytical chemistry. The extraction efficiency of β-diketones is highly dependent on the pH of the aqueous phase, as the deprotonated enol form of the diketone is the active chelating species.
The general mechanism involves the formation of a neutral metal-chelate complex that is soluble in an organic solvent, allowing for its separation from the aqueous phase.
quantum chemical calculations of 2,4-Octanedione tautomers
A Comparative Guide to the Tautomeric Equilibrium of 2,4-Octanedione: A Quantum Chemical Perspective
For researchers and professionals in drug development and chemical sciences, understanding the tautomeric preferences of molecules is crucial for predicting their physicochemical properties, reactivity, and biological activity. This guide provides a comparative analysis of the tautomers of this compound, a β-dicarbonyl compound, through the lens of quantum chemical calculations. Due to the limited availability of specific experimental and computational data for this compound in the reviewed literature, this guide leverages findings from closely related β-dicarbonyl compounds, such as 2,4-pentanedione and its derivatives, to infer the expected behavior of this compound.
Tautomerism in β-Dicarbonyls: The Case of this compound
β-Dicarbonyl compounds, including this compound, exist as an equilibrium mixture of a diketo tautomer and one or more enol tautomers. The enol form is significantly stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond and a conjugated π-system, which often makes it the predominant tautomer in the gas phase and in non-polar solvents.[1][2]
For the asymmetrically substituted this compound (CH₃COCH₂COC₄H₉), two distinct enol tautomers can be formed: (Z)-4-hydroxyoct-3-en-2-one (Enol 1) and (Z)-2-hydroxyoct-2-en-4-one (Enol 2), along with the diketo form.
Computational Comparison of Tautomer Stability
Table 1: Calculated Relative Energies of 2,4-Pentanedione Tautomers (An Analog of this compound)
| Tautomer | Computational Method | Basis Set | Relative Energy (kcal/mol) |
| Diketo | M06/6-31+G(d,p) | 0.71 (MAE)[3] | |
| Enol | M06/6-31+G(d,p) | Favored[3] | |
| Diketo | G4 | 0.95 (MAE)[3] | |
| Enol | G4 | Favored[3] |
Note: The table presents the mean absolute error (MAE) for the computational methods in predicting the free energy of tautomerization for a set of keto-enol pairs, indicating a high level of accuracy. For β-diketones like 2,4-pentanedione, the enol form is consistently found to be the more stable tautomer in the gas phase.
For this compound, it is expected that the enol tautomers will be more stable than the diketo form in the gas phase. The relative stability between the two enol forms will be influenced by the electronic effects of the methyl and butyl substituents.
Impact of Solvent on Tautomeric Equilibrium
The polarity of the solvent plays a significant role in the tautomeric equilibrium.[4] Polar solvents can stabilize the more polar diketo form through intermolecular hydrogen bonding, shifting the equilibrium towards the diketo tautomer.[4]
Table 2: Solvent Effects on the Relative Energy of 3-Phenyl-2,4-pentanedione Tautomers (An Analog of this compound)
| Solvent | Dielectric Constant (ε) | ΔE (Enol - Keto) (kcal/mol) |
| Gas Phase | 1 | 17.89[1] |
| Cyclohexane | 2.20 | 17.34[1] |
| Carbon Tetrachloride | 2.20 | 17.27[1] |
| Methanol | 32.60 | 16.55[1] |
| Water | 78.40 | 16.50[1] |
Note: This data for a related β-diketone shows that while the enol form remains significantly more stable in all environments, the energy difference decreases with increasing solvent polarity, indicating a relative stabilization of the keto form.
Experimental and Computational Protocols
Experimental Determination of Tautomeric Equilibrium
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for quantifying the ratio of tautomers in solution.[5][6]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., CDCl₃, (CD₃)₂CO, DMSO-d₆) of known concentrations.
-
Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature.
-
Spectral Analysis: Identify the characteristic signals for the diketo and enol tautomers. For the diketo form, a key signal is the methylene (B1212753) protons (-CH₂-). For the enol form, the vinylic proton (-CH=) and the enolic hydroxyl proton (-OH) are characteristic.
-
Quantification: Integrate the signals corresponding to each tautomer. The equilibrium constant (K_eq = [enol]/[keto]) can be calculated from the ratio of the integrals of non-exchangeable protons.[5]
Computational Protocol for Tautomer Analysis
The following protocol outlines a standard approach for the quantum chemical calculation of tautomer stability.[7]
Computational Protocol: DFT Calculations
-
Structure Generation: Build the 3D structures of the diketo and all possible enol tautomers of this compound.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a DFT method, such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-311++G(d,p)).[8][9] This is done to find the lowest energy conformation for each tautomer.
-
Frequency Calculations: Conduct frequency calculations on the optimized structures to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as enthalpy, entropy, and Gibbs free energy.
-
Solvation Effects: To model the effect of different solvents, employ a continuum solvation model like the Polarizable Continuum Model (PCM) during the optimization and frequency calculations.[10]
-
Relative Energy Calculation: Calculate the relative Gibbs free energy (ΔG) of each tautomer with respect to the most stable one to predict the equilibrium populations at a given temperature.
Visualizing Tautomeric Relationships and Computational Workflows
Caption: Tautomeric equilibrium of this compound.
Caption: Workflow for quantum chemical tautomer analysis.
References
- 1. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 2. Explain why 92% of 2,4-pentanedione exists as the enol tautomer i... | Study Prep in Pearson+ [pearson.com]
- 3. comporgchem.com [comporgchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CH362: Keto-Enol Equilibration [sites.science.oregonstate.edu]
- 6. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Chelating Properties of 2,4-Octanedione and Other β-Diketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chelating properties of 2,4-octanedione with other well-characterized β-diketones, namely acetylacetone (B45752) and benzoylacetone. β-Diketones are a class of organic compounds known for their excellent metal-chelating capabilities, forming stable complexes with a variety of metal ions. This property is pivotal in numerous applications, including catalysis, analytical chemistry, and drug delivery systems. This document presents available experimental data, details the methodologies for determining chelation efficacy, and provides a visual representation of the experimental workflow.
Comparative Data on Chelating Properties
The stability of a metal-ligand complex is quantitatively expressed by its stability constant (log β). A higher log β value indicates a stronger and more stable chelate. The following table summarizes the stability constants for complexes of various β-diketones with selected metal ions.
| Ligand | Metal Ion | log β₁ | log β₂ | log β₃ | Solvent System |
| This compound | Cu²⁺ | Data not available | Data not available | Data not available | |
| Fe³⁺ | Data not available | Data not available | Data not available | ||
| Zn²⁺ | Data not available | Data not available | Data not available | ||
| Acetylacetone | Cu²⁺ | 8.16 | 14.78 | - | 50% Dioxane-Water |
| Fe³⁺ | 11.4 | 21.3 | 28.3 | Aqueous | |
| Zn²⁺ | 5.05 | 8.76 | - | Aqueous | |
| Benzoylacetone | Cu²⁺ | 8.45 | 15.65 | - | 50% Dioxane-Water |
| Fe³⁺ | 12.0 | 22.5 | 31.2 | Aqueous | |
| Zn²⁺ | 5.35 | 9.55 | - | Aqueous |
Experimental Protocols
The determination of stability constants for metal-ligand complexes is crucial for quantifying chelating properties. Two common methods employed for this purpose are UV-Vis Spectrophotometry and Potentiometric Titration.
Determination of Stability Constants by UV-Vis Spectrophotometry (Job's Method of Continuous Variation)
This method is used to determine the stoichiometry of a metal-ligand complex.
Protocol:
-
Preparation of Stock Solutions: Prepare equimolar stock solutions of the metal salt (e.g., CuSO₄·5H₂O) and the β-diketone ligand (e.g., this compound) in a suitable solvent (e.g., 50% ethanol-water).
-
Preparation of Sample Series: Prepare a series of solutions by mixing the metal and ligand stock solutions in varying molar ratios (e.g., 1:9, 2:8, ..., 9:1), keeping the total volume and total molar concentration constant.
-
Spectrophotometric Measurement: For each solution, measure the absorbance at the wavelength of maximum absorption (λ_max) of the complex. The λ_max is determined by scanning the spectrum of a solution containing a mixture of the metal and ligand.
-
Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The maximum absorbance on the plot corresponds to the stoichiometry of the complex. The stability constant can then be calculated from the absorbance data.
Determination of Stability Constants by Potentiometric Titration (Irving-Rossotti Method)
This method involves the titration of a ligand with a standard base in the absence and presence of a metal ion to determine the formation constants of the resulting complexes.
Protocol:
-
Solution Preparation: Prepare the following three solutions in a constant ionic strength medium (e.g., 0.1 M KCl):
-
Solution A: A known concentration of strong acid (e.g., HCl).
-
Solution B: Solution A + a known concentration of the β-diketone ligand.
-
Solution C: Solution B + a known concentration of the metal salt.
-
-
Titration: Titrate each solution against a standard solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis:
-
Plot the pH readings against the volume of NaOH added for each titration.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄_A) at different pH values.
-
Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration (pL).
-
Plot n̄ versus pL to obtain the formation curve.
-
The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve at half-integral values of n̄ (e.g., at n̄ = 0.5, log K₁ = pL).
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for evaluating the chelating properties of a β-diketone and the fundamental principle of β-diketone chelation.
Caption: Workflow for the evaluation of chelating properties.
Caption: Mechanism of β-diketone metal chelation.
A Comparative Guide to the Analysis of 2,4-Octanedione: GC-MS vs. HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2,4-Octanedione, a beta-diketone with applications in various chemical syntheses and as a potential biomarker, is crucial for research and development. This guide provides an objective comparison of two common analytical techniques for its analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of the optimal method depends on specific experimental requirements, including sensitivity, sample matrix, and the need for structural confirmation.
At a Glance: Performance Comparison
The following table summarizes the key performance characteristics of GC-MS and HPLC for the analysis of this compound. It is important to note that direct cross-validation data for this compound is limited in publicly available literature. Therefore, the GC-MS data is based on a validated method for its isomer, 2,3-Octanedione, and the HPLC data is based on typical performance characteristics for the analysis of beta-diketones.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase based on their interaction with a stationary phase. |
| Limit of Detection (LOD) | ~0.05 µg/mL (estimated for 2,3-Octanedione) | Typically in the range of 0.05 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL (estimated for 2,3-Octanedione) | Typically in the range of 0.2 - 1.0 µg/mL |
| **Linearity (R²) ** | >0.99 | >0.99 |
| Accuracy (% Recovery) | Typically 90-110% | Typically 95-105% |
| Precision (%RSD) | <15% | <10% |
| Sample Throughput | Moderate | High |
| Specificity | High (mass spectral data provides structural confirmation) | Moderate to High (dependent on detector and chromatographic resolution) |
| Derivatization | Generally not required | May be required to improve chromatographic properties or detectability |
Experimental Methodologies
Detailed experimental protocols are essential for reproducing and validating analytical methods. Below are representative methodologies for the analysis of this compound using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from a method for the analysis of a structurally similar diketone and provides a robust starting point for the analysis of this compound.
1. Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 to 100 µg/mL).
-
For sample analysis, an appropriate extraction method (e.g., liquid-liquid extraction with ethyl acetate (B1210297) or solid-phase extraction) should be employed based on the sample matrix. The final extract should be reconstituted in the solvent used for calibration standards.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
3. Data Analysis:
-
Quantification is performed by integrating the peak area of a characteristic ion of this compound (e.g., the molecular ion at m/z 142 or a major fragment ion).
-
A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of this compound in the samples is determined from this curve.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on established methods for the analysis of beta-diketones and can be optimized for this compound.
1. Sample Preparation:
-
Prepare stock and calibration standards as described in the GC-MS protocol, using the mobile phase as the diluent.
-
Sample preparation should involve extraction methods compatible with HPLC analysis, ensuring the final extract is free of particulate matter by filtering through a 0.45 µm syringe filter.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a diode-array detector (DAD) or a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v). The addition of a small amount of acid (e.g., 0.1% formic acid) may improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength of approximately 270 nm (the λmax of the enol form of many beta-diketones). A full UV scan can be performed to determine the optimal wavelength for this compound.
3. Data Analysis:
-
Quantification is based on the peak area at the selected wavelength.
-
A calibration curve is generated by plotting the peak area versus the concentration of the standards. The concentration of this compound in the samples is then calculated from the regression equation of the calibration curve.
Logical Workflow for Method Selection
The choice between GC-MS and HPLC for the analysis of this compound depends on several factors. The following diagram illustrates a logical workflow to guide the selection process.
Workflow for selecting an analytical technique for this compound.
Signaling Pathway and Experimental Workflow Diagrams
For clarity in experimental design and data interpretation, visual representations of workflows are invaluable.
General Analytical Workflow
The following diagram outlines the general workflow for the quantitative analysis of this compound using a chromatographic technique.
General workflow for this compound analysis.
efficacy of 2,4-Octanedione as a precursor in drug synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel therapeutic agents frequently relies on the use of versatile precursor molecules that can be efficiently converted into complex heterocyclic structures. Among these, β-diketones are a critical class of intermediates, valued for their reactivity in forming a wide array of bioactive compounds. This guide provides a detailed comparison of 2,4-Octanedione's efficacy as a precursor in drug synthesis, particularly for pyrazole (B372694) and pyrimidine (B1678525) derivatives, benchmarked against other common alternatives. The information presented is supported by experimental data and detailed protocols to aid in research and development.
Performance Comparison of Precursors in Heterocyclic Synthesis
The choice of a β-diketone precursor significantly influences reaction outcomes, including yield, purity, and reaction time. Below is a comparative summary of this compound against two widely used alternatives, Acetylacetone and Ethyl Acetoacetate, in the synthesis of pyrazole and pyrimidine ring systems. These heterocycles are core scaffolds in many pharmaceutical agents, including anti-inflammatory drugs, anticonvulsants, and anticancer therapies.
Pyrazole Synthesis via Knorr Condensation
The Knorr pyrazole synthesis, a classic and reliable method, involves the condensation of a β-diketone with a hydrazine (B178648) derivative. The nature of the β-diketone's substituents (R1 and R2) can impact the reaction's efficiency and the properties of the resulting pyrazole.
| Precursor | Structure | R1 Group | R2 Group | Typical Yield (%) | Reaction Time (hours) | Purity (%) | Key Advantages & Disadvantages |
| This compound | CH3(CH2)3COCH2COCH3 | n-Butyl | Methyl | 85-95 | 1-2 | >95 | Advantages: Good yields, relatively short reaction times. The n-butyl group can be a site for further functionalization or can influence lipophilicity. |
| Acetylacetone | CH3COCH2COCH3 | Methyl | Methyl | 80-90 | 2-4 | >95 | Advantages: Readily available, well-established reactivity. Disadvantages: Produces a symmetrically substituted pyrazole, limiting structural diversity. |
| Ethyl Acetoacetate | CH3COCH2COOEt | Methyl | Ethoxy | 75-85 | 3-5 | >90 | Advantages: The ester group offers a handle for further chemical modification. Disadvantages: Can lead to the formation of pyrazolone (B3327878) byproducts. Generally slower reaction times. |
Pyrimidine Synthesis
The synthesis of pyrimidines often involves the condensation of a β-diketone with urea (B33335) or a related amidine. The choice of diketone affects the substitution pattern on the resulting pyrimidine ring.
| Precursor | Structure | R1 Group | R2 Group | Typical Yield (%) | Reaction Time (hours) | Purity (%) | Key Advantages & Disadvantages |
| This compound | CH3(CH2)3COCH2COCH3 | n-Butyl | Methyl | 70-80 | 4-6 | >90 | Advantages: Allows for the introduction of an n-butyl and a methyl group on the pyrimidine ring. Disadvantages: Longer reaction times compared to pyrazole synthesis. |
| Acetylacetone | CH3COCH2COCH3 | Methyl | Methyl | 65-75 | 5-8 | >90 | Advantages: Simple, commercially available starting material. Disadvantages: Leads to a symmetrically substituted pyrimidine. |
| Ethyl Acetoacetate | CH3COCH2COOEt | Methyl | Ethoxy | 60-70 | 6-10 | >85 | Advantages: Versatile for creating functionalized pyrimidines. Disadvantages: Can result in lower yields and require more stringent purification. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful drug synthesis. The following are representative procedures for the synthesis of pyrazole and pyrimidine derivatives using this compound as the precursor.
Knorr Pyrazole Synthesis with this compound
Objective: To synthesize 5-butyl-3-methyl-1-phenyl-1H-pyrazole.
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine (B124118) (1.0 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Purification apparatus (rotary evaporator, column chromatography setup)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and phenylhydrazine (1.0 eq) in 50 mL of ethanol.
-
Add a catalytic amount (e.g., 0.1 eq) of glacial acetic acid to the mixture.
-
Attach a condenser and reflux the reaction mixture for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the pure 5-butyl-3-methyl-1-phenyl-1H-pyrazole.
Pyrimidine Synthesis with this compound
Objective: To synthesize 6-butyl-4-methyl-1H-pyrimidin-2-one.
Materials:
-
This compound (1.0 eq)
-
Urea (1.2 eq)
-
Sodium Ethoxide (1.5 eq)
-
Ethanol
-
Hydrochloric Acid (1 M)
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, prepare a solution of sodium ethoxide (1.5 eq) in absolute ethanol.
-
To this solution, add this compound (1.0 eq) and urea (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture in an ice bath and neutralize with 1 M hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 6-butyl-4-methyl-1H-pyrimidin-2-one.
Visualizing Synthetic Pathways and Workflows
Knorr Pyrazole Synthesis Pathway
The following diagram illustrates the reaction mechanism for the Knorr synthesis of 5-butyl-3-methyl-1-phenyl-1H-pyrazole from this compound and phenylhydrazine.
Caption: Knorr Pyrazole Synthesis Pathway.
Comparative Experimental Workflow
This diagram outlines a typical workflow for comparing the efficacy of different β-diketone precursors in a drug synthesis context.
Caption: Comparative Synthesis Workflow.
Safety Operating Guide
Personal protective equipment for handling 2,4-Octanedione
Essential Safety and Handling Guide for 2,4-Octanedione
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, a compound recognized as a skin and eye irritant, with the potential to cause respiratory irritation. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Key hazards include:
-
Skin Irritation: Causes skin irritation upon contact[1].
-
Serious Eye Irritation: Can cause serious irritation to the eyes[1].
-
Respiratory Irritation: May cause respiratory irritation if inhaled[1].
-
Flammability: It is considered a combustible liquid or solid, with vapors that may form explosive mixtures with air[2].
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₂ | [1][3] |
| Molecular Weight | 142.20 g/mol | [1][2][3] |
| CAS Number | 14090-87-0 | [1][2][3] |
| Appearance | Solid | [2] |
| Boiling Point | 204.00 to 205.00 °C @ 760.00 mm Hg (estimated) | [4] |
| 97.00 to 99.00 °C @ 27.00 mm Hg | [4] | |
| Flash Point | 71.00 °C (159.00 °F) TCC | [4] |
| Specific Gravity | 0.92300 @ 25.00 °C | [4] |
| Water Solubility | 4082 mg/L @ 25 °C (estimated) | [4] |
| Storage Class | 11 - Combustible Solids | [2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following are the recommended PPE.
| Protection Type | Recommended PPE | Specifications and Rationale |
| Eye and Face Protection | Safety goggles and a face shield | Chemical splash goggles are mandatory to protect against eye irritation[1]. A face shield should be worn in addition to goggles when there is a risk of splashing[5][6]. |
| Hand Protection | Chemical-resistant gloves | Nitrile or Butyl rubber gloves are recommended for handling ketones[5]. Always inspect gloves for integrity before use and wash hands after removal. For extended contact, consider double-gloving[5]. |
| Body Protection | Laboratory coat | A flame-resistant lab coat should be worn to protect against splashes and potential ignition sources[5]. |
| Respiratory Protection | Use in a well-ventilated area or with a respirator | All handling of this compound should be performed in a certified chemical fume hood to minimize the risk of respiratory irritation[5]. |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is essential for safety and compliance.
Experimental Protocol: Safe Handling Workflow
-
Preparation and Planning:
-
Conduct a thorough risk assessment for the specific experiment.
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather and inspect all necessary PPE.
-
Locate the nearest safety shower and eyewash station.
-
-
Handling:
-
Don the appropriate PPE before handling the chemical.
-
Perform all manipulations of this compound within the chemical fume hood.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Keep the container tightly closed when not in use.
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Properly remove and dispose of or decontaminate PPE.
-
Store the primary container of this compound in a cool, dry, and well-ventilated area away from heat and ignition sources.
-
Wash hands thoroughly after handling.
-
Disposal Plan
This compound is considered a flammable and potentially hazardous chemical waste and must be disposed of in accordance with all local, state, and federal regulations[5].
Disposal Workflow
Step-by-Step Disposal Guidance:
-
Collection:
-
Collect all waste containing this compound, including contaminated materials like gloves and absorbent pads, in a designated, chemically compatible, and leak-proof container[5].
-
Never mix with other waste unless compatibility is confirmed.
-
-
Labeling:
-
Clearly label the container as "Flammable Organic Waste" and list "this compound" as a component[5].
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials[5].
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office for proper disposal procedures and pickup.
-
Do not dispose of this compound down the drain.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
